alpha-Azacitidine
Description
Historical Context and Discovery of Azacitidine and Related Azanucleosides
The journey of azanucleosides from chemical synthesis to recognized biological agents is a testament to the persistent exploration in medicinal chemistry.
The initial synthesis of 5-Azacytidine (B1684299) was achieved in Czechoslovakia nearly four decades ago. nih.gov Piskala and Šorm were the first to report its chemical synthesis in 1964. researchgate.netresearchgate.net This was a significant milestone, as it made the compound available for extensive study. nih.gov Shortly after its synthesis, 5-Azacytidine was also isolated as a natural product from the culture filtrates of Streptoverticillium ladakanus. researchgate.netmdpi.comresearchgate.net The independent discovery in both a laboratory and a natural source underscored the compound's significance and spurred further investigation into its properties. The development of scalable and practical manufacturing processes has been a continuous effort to ensure the availability of high-purity 5-Azacytidine for research and clinical applications. researchgate.netacs.org
Following its discovery, 5-Azacytidine was quickly identified as having a broad spectrum of biological effects. researchgate.net Early research demonstrated its potent anti-metabolic activities against cultured cancer cells. nih.gov The compound was shown to possess cytotoxicity and anti-proliferative functionality, leading to its initial consideration as a conventional cytotoxic agent. mdpi.comiiarjournals.org Studies revealed that Azacitidine inhibits the synthesis of DNA, RNA, and proteins, which contributes to its cell-killing effects. targetmol.com This anti-proliferative effect was observed in various cancer cell lines, including L1210 mouse leukemia cells. targetmol.comnih.gov The recognition of these properties established Azacitidine as a promising candidate for cancer chemotherapy and laid the groundwork for decades of subsequent research. nih.govmdpi.com
Structural Classification within Cytidine (B196190) Analogs
The unique structure of Azacitidine and its derivatives is central to their biological activity. Understanding their classification within the broader family of cytidine analogs is crucial.
Azacitidine is a pyrimidine (B1678525) nucleoside analogue that is distinguished from the natural nucleoside cytidine by the substitution of a carbon atom with a nitrogen atom at the 5-position of the pyrimidine ring. arxiv.orgdrugbank.comresearchgate.net This seemingly minor alteration results in a significantly different electronic distribution within the heterocyclic ring, which is key to its mechanism of action. researchgate.net As a ribonucleoside, Azacitidine can be incorporated into both RNA and DNA. wikipedia.orgaacrjournals.org Its incorporation into RNA can disrupt protein synthesis, while its presence in DNA leads to the inhibition of enzymes called DNA methyltransferases. wikipedia.orgdrugbank.com
The exploration of Azacitidine's chemical space has led to the synthesis and evaluation of numerous isomers and derivatives. Among these are the deoxy-derivatives, such as 5-aza-2'-deoxycytidine (Decitabine), which, as a deoxyribonucleoside, is incorporated only into DNA. wikipedia.org Another important area of investigation has been the study of anomers. In nucleoside chemistry, anomers are stereoisomers that differ in configuration at the anomeric carbon (the C1' of the sugar moiety). Naturally occurring nucleosides are typically in the β-anomeric form. tandfonline.com
However, the α-anomers of azanucleosides, such as the alpha-D-anomer of 5-aza-2'-deoxycytidine (α-DAC), have also been synthesized and studied. nih.govtandfonline.comnih.gov Research has shown that these alpha-anomers can also possess biological activity, though often with different potencies and toxicities compared to their β-counterparts. nih.goveatris.cz For instance, the alpha-D-anomer of 5-aza-2'-deoxycytidine was found to inhibit the growth of L1210 mouse leukemic cells and demonstrated anti-leukemic activity in vivo, albeit with significantly less toxicity than the β-anomer. nih.goveatris.cz The study of these isomers helps to elucidate the structure-activity relationships of azanucleosides and may lead to the development of analogs with improved therapeutic profiles. tandfonline.comeatris.cz
Overview of Research Trajectories for Azacitidine and its Derivatives
The research trajectory for Azacitidine and its analogues has evolved significantly since their initial discovery. Initially investigated primarily for their cytotoxic effects, the focus shifted dramatically with the discovery of their ability to inhibit DNA methylation. nih.govmdpi.com This finding opened up a new field of research in epigenetics.
At high doses, the cytotoxic properties of azanucleosides are prominent, stemming from their incorporation into RNA and DNA, leading to the disruption of nucleic acid and protein synthesis and subsequent cell death. drugbank.comeatris.cz In contrast, at lower, non-cytotoxic concentrations, the primary mechanism of action is the inhibition of DNA methyltransferases. mdpi.comopenaccessjournals.com This leads to a reduction in DNA methylation (hypomethylation), which can reactivate previously silenced tumor suppressor genes. researchgate.neteatris.cz
This dual mechanism of action has been a central theme in the research and development of these compounds. eatris.cz Current and future research continues to explore the full potential of these agents, including their use in combination with other therapies and the development of new derivatives with enhanced efficacy and reduced toxicity. openaccessjournals.comnih.govresearchgate.net The exploration of different formulations, such as oral prodrugs, is also an active area of investigation aimed at improving their clinical utility. nih.gov
Evolution from Early Cytotoxic Agents to Epigenetic Modifiers
The initial exploration of azacitidine in the 1960s and 1970s was centered on its cytotoxic properties. nih.govresearchgate.net Early clinical trials investigated high doses of the drug, which led to significant toxicity. nih.gov The primary mechanism of this cytotoxicity was attributed to its incorporation into both RNA and DNA. drugbank.complos.org As a ribonucleoside, azacitidine is more readily incorporated into RNA, where it disrupts polyribosome assembly and inhibits protein synthesis, ultimately leading to cell death. drugbank.com Its incorporation into DNA, although to a lesser extent, also contributes to cytotoxicity by interfering with DNA synthesis. drugbank.com
A pivotal shift in the understanding of azacitidine's mechanism of action came with the discovery of its effects on DNA methylation. aacrjournals.org It was observed that at lower, non-cytotoxic concentrations, azacitidine could reverse gene silencing by inhibiting DNA methyltransferases (DNMTs). drugbank.commdpi.com When incorporated into DNA, the nitrogen at the 5-position of the azacytosine base forms a covalent bond with the DNMT enzyme, trapping and depleting it. aacrjournals.orgrndsystems.com This leads to a passive loss of methylation patterns during subsequent rounds of DNA replication, a process termed hypomethylation. drugbank.commdpi.com
This discovery was a turning point, recasting azacitidine and its analogues as epigenetic modifiers. The ability to reactivate tumor suppressor genes that had been silenced by hypermethylation offered a more targeted therapeutic approach than non-specific cytotoxicity. mdpi.comresearchgate.net This dual mechanism of action—cytotoxicity at high doses and epigenetic modification at low doses—is a defining characteristic of this class of drugs. drugbank.comeatris.cz
Research into analogues such as decitabine (B1684300) further solidified the importance of the epigenetic mechanism. As a deoxyribonucleoside, decitabine is incorporated exclusively into DNA, making its primary effect the inhibition of DNA methylation. plos.org Comparative studies have shown that while both azacitidine and decitabine are potent hypomethylating agents, decitabine can achieve this effect at lower concentrations. plos.org
The exploration of different anomers, such as the alpha-anomer of 5-aza-2'-deoxycytidine (alpha-decitabine), has added another layer of complexity. Studies have shown that this alpha-anomer can also induce DNA hypomethylation, in some cases as effectively as the beta-anomer, but with significantly lower toxicity. nih.gov The biological activity of the alpha-anomer is thought to be partly due to its conversion to the more active beta-anomer in solution. nih.gov While there is a notable lack of extensive research specifically on the alpha-anomer of 5-azacytidine (alpha-Azacitidine), the findings from its deoxy-analogue highlight the potential for stereochemistry to modulate the activity and tolerability of these epigenetic drugs.
The following data tables summarize key research findings that illustrate the evolution of azacitidine and its analogues from cytotoxic agents to epigenetic modifiers.
Table 1: Dual Mechanisms of Azacitidine Action
| Concentration | Primary Mechanism | Cellular Effects | Reference |
| High | Cytotoxicity | Incorporation into RNA and DNA, inhibition of protein and DNA synthesis, cell death. drugbank.complos.org | drugbank.complos.org |
| Low | Epigenetic Modification | Inhibition of DNA methyltransferase (DNMT), DNA hypomethylation, re-expression of silenced genes. drugbank.commdpi.com | drugbank.commdpi.com |
Table 2: Comparative Effects of Azacitidine and its Analogues on DNA Methylation and Cell Viability in AML Cell Lines
| Compound | Effect on DNMT1 Depletion and DNA Hypomethylation | Effect on Cell Viability (at concentrations >1 µM) | Primary Nucleic Acid Incorporation | Reference |
| Azacitidine (β-anomer) | Active | Greater reduction in cell viability | RNA and DNA plos.org | plos.org |
| Decitabine (β-anomer) | More potent (active at 2- to 10-fold lower concentrations) | Less reduction in cell viability compared to Azacitidine | DNA plos.org | plos.org |
Table 3: Biological Activity of α- and β-Anomers of 5-aza-2'-deoxycytidine (Decitabine)
| Anomer | Hypomethylating Ability (in CCRF-CEM cells) | Cytotoxicity | Reference |
| α-anomer | Efficiently hypomethylated genomic DNA, comparable to the β-form for certain loci. nih.gov | 4-fold less toxic than the β-form. nih.gov | nih.gov |
| β-anomer | Potent hypomethylating agent. nih.gov | More cytotoxic. nih.gov | nih.gov |
Table 4: Reactivation of Tumor Suppressor Genes by Hypomethylating Agents
| Gene | Function | Reactivated by | Reference |
| p15INK4B | Cell cycle regulation | Azacitidine, Decitabine | mdpi.com |
| TIMP3 | Tissue inhibitor of metalloproteinase | Azacitidine, Decitabine | mdpi.com |
| CDKN1C | Cyclin-dependent kinase inhibitor | Azacitidine, Decitabine | mdpi.com |
| RASSF1 | RAS association domain family member | Azacitidine, Decitabine | mdpi.com |
| PI-PLCβ1 | Intercellular signal transduction, cell cycle modulation | Azacitidine | mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4-,5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUSYJAQQFHJEW-KAZBKCHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=NC(=O)N1[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Action of Azacitidine and Its Derivatives
Incorporation into Nucleic Acids
Upon cellular uptake, azacitidine is phosphorylated into its active triphosphate form. drugbank.com As a ribonucleoside, it can be incorporated into both RNA and DNA, though it has a higher affinity for RNA. drugbank.comt3db.ca
RNA Incorporation and Disruption of RNA Metabolism
The incorporation of azacitidine triphosphate into RNA is a significant contributor to its cytotoxic effects. drugbank.compatsnap.com This integration leads to several disruptions in RNA metabolism, including the disassembly of polyribosomes, which are crucial for protein synthesis. drugbank.comt3db.cahmdb.ca Furthermore, it causes defective methylation and impairs the acceptor function of transfer RNA (tRNA), ultimately inhibiting protein production and leading to cell death. drugbank.comt3db.cahmdb.ca The kinetics of some of azacitidine's effects, such as the inhibition of key cell survival pathways, are more consistent with protein synthesis inhibition than with its DNA-mediated effects. haematologica.org
DNA Incorporation and Inhibition of DNA Synthesis
A smaller fraction of azacitidine is converted into its deoxyribonucleoside form, 5-aza-2'-deoxycytidine triphosphate, which can then be incorporated into DNA during replication. drugbank.combiorxiv.orgopenaccessjournals.com This incorporation into the DNA strand directly inhibits DNA synthesis. drugbank.comt3db.cahmdb.ca The presence of the nitrogen atom at the 5-position of the pyrimidine (B1678525) ring is key to this and its other mechanisms of action. drugbank.com
Epigenetic Modulation: DNA Methyltransferase Inhibition
A primary mechanism of azacitidine's therapeutic action, particularly at lower concentrations, is the inhibition of DNA methyltransferases (DNMTs). patsnap.comt3db.caopenaccessjournals.com This enzymatic inhibition leads to a cascade of events that can restore normal gene function.
Covalent Binding and Degradation of DNA Methyltransferases (DNMTs)
Once incorporated into a new strand of DNA, azacitidine acts as a "suicide substrate" for DNMT enzymes. biorxiv.orgnih.gov When DNMTs attempt to methylate the cytosine analogue, they become irreversibly trapped, forming a covalent bond with the azacitidine base. patsnap.combiorxiv.orgnih.gov This sequestration of DNMTs leads to their degradation and a depletion of active enzyme in the cell. nih.gov Studies in non-small cell lung cancer cell lines have shown dose-dependent decreases in DNMT1 protein levels following treatment with azacitidine. nih.govsemanticscholar.org
DNA Hypomethylation and Gene Reactivation
The depletion of active DNMTs prevents the maintenance of normal DNA methylation patterns following cell division. patsnap.comnih.gov This results in a passive, replication-dependent loss of methylation, a state known as DNA hypomethylation. nih.govnih.gov This global hypomethylation can affect the entire genome. nih.gov In cancer cells, aberrant hypermethylation of CpG islands in the promoter regions of genes often leads to the silencing of critical genes, including tumor suppressors. openaccessjournals.comashpublications.orgwikipedia.org DNA hypomethylation can reverse this silencing, leading to the re-expression of these genes. patsnap.comopenaccessjournals.comnih.gov
A crucial consequence of azacitidine-induced DNA hypomethylation is the reactivation of tumor suppressor genes that were epigenetically silenced. patsnap.comopenaccessjournals.commdpi.com By demethylating the promoter regions of these genes, azacitidine can restore their expression, leading to the production of proteins that can inhibit cell proliferation, induce cell cycle arrest, or trigger apoptosis (programmed cell death). patsnap.comwikipedia.org For example, demethylation of the DAPk1 gene has been shown to restore its expression and the cell's sensitivity to apoptotic signals. mdpi.com This restoration of tumor suppressor function is a key aspect of azacitidine's antineoplastic activity. openaccessjournals.comresearchgate.net
Genome-Wide DNA Methylation Analysis
Azacitidine and its derivatives are recognized for their capacity to induce genome-wide DNA hypomethylation. oncotarget.comresearchgate.netplos.org As nucleoside analogs, they are incorporated into replicating DNA, where they trap DNA methyltransferases (DNMTs), leading to a passive demethylation process during cell division. plos.org This results in a widespread reduction in DNA methylation across the genome.
Studies have demonstrated that treatment with azacitidine can lead to the demethylation of a significant percentage of methylated CpG sites. For instance, in human cancer cell lines, azacitidine treatment resulted in the demethylation of 6% of methylated CpG dinucleotides. plos.org This effect has been observed across various cancer types, including myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), and solid tumors like breast, colorectal, and ovarian cancers. oncotarget.comnih.gov In primary myelodysplastic bone marrow cultures, azacitidine induced profound genome-wide hypomethylation. researchgate.net
The extent of demethylation can be substantial, though it may appear limited when averaged across bulk cell populations due to the stochastic nature of the demethylation events at the single-cell level. researchgate.net While azacitidine treatment globally reduces DNA methylation, the subsequent changes in the transcriptome and proteome can be more subtle and vary between different cell lines. cancerindex.org
Genome-wide DNA methylation assays are considered a robust technique for monitoring the effects of azacitidine treatment in patients. researchgate.net The analysis of DNA methylation patterns can help in understanding the drug's mechanism of action and may serve as a predictive biomarker for treatment response. nih.gov
Impact on Specific Gene Body Methylation
Beyond its global effects, azacitidine also influences DNA methylation within specific gene regions, including gene bodies. While promoter hypomethylation is a well-known mechanism for gene re-expression, the impact of changes in gene body methylation is also an area of active research.
Studies have shown that azacitidine can induce demethylation in gene bodies. tandfonline.com In some contexts, reversing gene body DNA hypermethylation has been associated with the downregulation of oncogenes and metabolic genes. cancerindex.org In a study on MDS bone marrow progenitor cells, azacitidine induced a moderate decrease in DNA methylation in 99% of all genes, with the most pronounced effects observed in heterochromatin regions. nih.gov However, the correlation between these changes in gene body methylation and alterations in gene expression is not always direct or consistent. nih.gov For example, a comprehensive analysis in primary MDS cells found that while azacitidine induced a general increase in gene expression, this did not strongly correlate with changes in DNA methylation. nih.gov
The location of demethylated probes after azacitidine treatment is not random. A higher proportion of differentially methylated probes are found in gene bodies and intergenic regions compared to the areas near transcription start sites. nih.gov
Direct Cytotoxicity and Cell Cycle Effects
Cell Cycle Arrest (e.g., Sub-G1 and G2/M phase accumulation)
Azacitidine exerts cytotoxic effects by inducing cell cycle arrest, a critical mechanism for its anticancer activity. A hallmark of azacitidine's impact is the accumulation of cells in the sub-G1 phase of the cell cycle, which is indicative of apoptotic cells and cellular debris. researchgate.net In non-small cell lung cancer (NSCLC) cell lines, azacitidine treatment led to a notable increase in the sub-G1 population. researchgate.net
Furthermore, azacitidine and its analogs can induce G2/M phase arrest in various cancer cell types. For instance, treatment of head and neck squamous cell carcinoma (HNSCC) cells with an azacitidine analog resulted in a significant accumulation of cells in the G2/M phase after 24 hours. plos.org Prolonged exposure led to an increased accumulation of cells in the sub-G1 phase, suggesting a progression from cell cycle arrest to cell death. plos.org
The specific effects on the cell cycle can differ between azacitidine and other related compounds. While azacitidine primarily induces sub-G1 accumulation, other derivatives may promote an increase in the G2/M phase population. researchgate.net
Table 1: Effect of Azacitidine Analogs on Cell Cycle Distribution in FaDu Cells plos.org
| Treatment Time (hours) | % of Cells in Sub-G1 | % of Cells in G2/M |
| 24 | 17.3% ± 1.5 | 33.3% ± 3.4 |
| 48 | 40.3% ± 7.2 | - |
| 72 | 44.3% ± 2.0 | - |
| Control | ~3% ± 0.4 | 18.3% ± 1.6 |
Data represents treatment with 5 μM of an azacitidine analog.
Induction of Apoptosis Pathways
Azacitidine is a potent inducer of apoptosis, or programmed cell death, in cancer cells. haematologica.orgresearchgate.net This is a crucial aspect of its therapeutic effect. The induction of apoptosis has been observed in a variety of hematological malignancies and solid tumors. researchgate.nethaematologica.orgresearchgate.net
The apoptotic process initiated by azacitidine is evidenced by the cleavage of poly-ADP ribose polymerase (PARP) and the activation of caspases, which are key executioners of apoptosis. researchgate.netplos.org In multiple myeloma cell lines, azacitidine was shown to induce apoptosis at clinically achievable concentrations. haematologica.org
Intrinsic Apoptotic Pathway Activation
The primary mechanism by which azacitidine induces apoptosis is through the activation of the intrinsic, or mitochondrial, pathway. haematologica.orgaacrjournals.org This pathway is triggered by internal cellular stress, such as DNA damage, leading to the release of pro-apoptotic factors from the mitochondria. aacrjournals.org
Key events in the intrinsic pathway include the release of cytochrome c from the mitochondria into the cytoplasm and the activation of initiator caspases, such as caspase-9. haematologica.orgnih.gov Studies have demonstrated that azacitidine treatment leads to cytochrome c release and subsequent cleavage of caspase-9 in multiple myeloma cells, confirming the engagement of the intrinsic apoptotic pathway. haematologica.org The activation of this pathway ultimately converges on the activation of executioner caspases, like caspase-3, which dismantle the cell. aacrjournals.org
Modulation of BCL-2 Family Proteins (e.g., NOXA, PUMA)
The intrinsic apoptotic pathway is tightly regulated by the B-cell lymphoma-2 (BCL-2) family of proteins. This family includes both anti-apoptotic members (e.g., BCL-2, MCL-1) and pro-apoptotic members (e.g., BAX, BAK, and the BH3-only proteins like NOXA and PUMA). aacrjournals.orgnih.gov Azacitidine can modulate the expression and activity of these proteins to favor apoptosis.
The BH3-only proteins PUMA (p53 upregulated modulator of apoptosis) and NOXA are critical sensors of cellular stress and can initiate apoptosis by neutralizing anti-apoptotic BCL-2 proteins or by directly activating pro-apoptotic effectors. aacrjournals.orgnih.gov The tumor suppressor protein p53 can transcriptionally activate both PUMA and NOXA in response to DNA damage. aacrjournals.orgmdpi.com
Studies have suggested that the cytotoxic effects of azacitidine can be mediated through the p53 pathway, which in turn can upregulate pro-apoptotic BCL-2 family members. researchgate.netresearchgate.net For instance, azacitidine has been shown to reduce the levels of the anti-apoptotic protein MCL-1, which is a known resistance factor to BCL-2 inhibitors. nih.gov By altering the balance of BCL-2 family proteins, azacitidine lowers the threshold for apoptosis, thereby sensitizing cancer cells to cell death.
Role of Integrated Stress Response (ISR) Pathway
The Integrated Stress Response (ISR) is a crucial intracellular signaling network activated by various intrinsic and extrinsic stress factors. frontiersin.org This pathway is initiated by four primary kinases that respond to specific cellular stresses and converge on the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). nih.gov This phosphorylation leads to a general decrease in protein synthesis but selectively enhances the translation of certain mRNAs, such as activating transcription factor 4 (ATF4). frontiersin.org
Recent studies suggest that azacitidine can induce the ISR pathway. biorxiv.org For instance, in acute myeloid leukemia (AML) cells, azacitidine has been shown to increase the expression of PUMA and NOXA, which are BH3-only proteins, by activating the ISR. biorxiv.org This activation primes the cancer cells for apoptosis. biorxiv.org In combination with other agents like homoharringtonine, azacitidine has been observed to activate the ISR signaling pathway, leading to DDIT3-PUMA-dependent apoptosis in AML cells. nih.gov This synergistic effect is mediated by the activation of the c-MYC/DDIT3/PUMA axis. nih.gov The ISR's role in cell fate is complex; while it can promote survival under certain stress conditions, prolonged or severe activation can shift the balance towards apoptosis. frontiersin.org
Other Proposed Mechanisms
Beyond its well-documented effects on DNA methylation and the ISR pathway, azacitidine's therapeutic actions are attributed to several other molecular mechanisms.
Azacitidine's incorporation into RNA is a key mechanism of its action. drugbank.com As a cytidine (B196190) analog, it is phosphorylated within the cell to its triphosphate form and integrated into RNA. drugbank.comopenaccessjournals.com This incorporation disrupts the normal function of RNA, leading to the disassembly of polyribosomes and interfering with the methylation and acceptor functions of transfer RNA. drugbank.com The ultimate consequence is the inhibition of protein production, which contributes to cell death. drugbank.com The kinetics of some cellular responses induced by azacitidine, such as the downregulation of certain cell survival pathways, are more consistent with protein synthesis inhibition than with its effects on DNA methylation. haematologica.orgnih.gov Studies have shown that the concentrations of azacitidine that affect protein synthesis are also those at which significant impacts on cell viability are observed. plos.org
Azacitidine has been shown to down-regulate critical cell survival pathways, notably the Interleukin-6 (IL-6) signaling and Nuclear Factor-kappaB (NF-κB) activation pathways. haematologica.orgnih.gov In multiple myeloma cells, azacitidine inhibits the production of both IL-6 and its receptor, IL-6Rα. haematologica.orgresearchgate.net This leads to a reduction in the phosphorylation of STAT3 and the expression of the anti-apoptotic protein Bcl-xl. haematologica.orgnih.gov Furthermore, azacitidine impedes the nuclear translocation and DNA binding of NF-κB, a key regulator of immune and inflammatory responses, as well as cell survival. haematologica.orgnih.gov This inhibition of NF-κB appears to occur through a mechanism that is independent of IκB. haematologica.orgnih.gov The inflammatory tumor microenvironment, often driven by cytokines like IL-6 and TNF-α, plays a significant role in cancer progression by activating pathways such as NF-κB and STAT3. scientificarchives.com
Azacitidine induces significant transcriptional reprogramming in cancer cells. haematologica.org This reprogramming involves both the upregulation and downregulation of a broad range of genes. haematologica.org Studies have shown that azacitidine treatment can lead to the reactivation of silenced tumor suppressor genes. openaccessjournals.com In combination with other agents, such as SUMOylation inhibitors, azacitidine can amplify this transcriptional reprogramming, leading to enhanced apoptosis and altered cell cycle progression. haematologica.org This reprogramming can also influence the differentiation of leukemic cells. haematologica.org The process of transcriptional reprogramming by azacitidine is complex and can be influenced by microenvironmental signals that lead to chromatin remodeling. researchgate.net In some contexts, specific transcription factors can promote this reprogramming toward a particular cell fate. nih.gov
Azacitidine has been observed to induce inflammatory and immune response pathways in cancer cells. pnas.org This phenomenon, often referred to as "viral mimicry," is thought to be a key antitumor mechanism. mdpi.com By causing DNA hypomethylation, azacitidine can lead to the expression of endogenous retroviruses, triggering an innate immune response as if the cell were virally infected. pnas.orgmdpi.com This leads to the upregulation of genes involved in interferon signaling, antigen presentation, and chemokine and cytokine signaling. oncotarget.com Studies have shown that patients who respond to azacitidine treatment exhibit an induction of immune and inflammatory response genes. aacrjournals.org This immune-stimulatory role of azacitidine is being explored in combination with immunotherapy, as it may sensitize tumors to checkpoint inhibitors. pnas.orgmdpi.com The induction of regulatory T cells (Tregs) is another reported immune-modulatory effect of azacitidine in various inflammatory disease models. nih.gov
Cellular and Molecular Effects in Preclinical Models
In Vitro Cellular Assays
The sensitivity of cancer cell lines to alpha-Azacitidine (α-Aza) varies, demonstrating differential effects on cell viability and growth. In a panel of non-small cell lung cancer (NSCLC) cell lines, all five tested were sensitive to α-Aza, with EC50 values ranging from 1.8 to 10.5 µM. tandfonline.com In contrast, only one of these cell lines, H1299, showed similar sensitivity to decitabine (B1684300). tandfonline.com
In myeloid leukemia cell lines, α-Aza has been shown to inhibit growth in a time- and dose-dependent manner. iiarjournals.org For instance, in HL-60, U-937, and K-562 cell lines, treatment with α-Aza at concentrations of 1 µM and 2 µM for 24 hours resulted in growth inhibition rates of approximately 15% and 25%, respectively. iiarjournals.org However, the OCI-AML3 cell line did not show significant growth inhibition at the tested doses. iiarjournals.org The combination of α-Aza with curcumin (B1669340) has been found to synergistically inhibit the proliferation of leukemia cell lines. iiarjournals.org
Studies on nasopharyngeal carcinoma (NPC) cells, CNE2 and SUNE1, revealed that α-Aza at concentrations of 3 μmol/L and 5 μmol/L for 72 hours significantly suppressed cell survival. plos.org In multiple myeloma (MM) cell lines NCI H929, LP-1, RPMI 8226, and U266, α-Aza induced a dose-dependent increase in apoptosis. haematologica.org
The mechanism of resistance to α-Aza has also been investigated. In acute myeloid leukemia (AML) cell lines made resistant to α-Aza, a significant decrease in the intracellular uptake and retention of the compound was observed, which was linked to the downregulation of the solute carrier protein SLC29A1. mdpi.com
Table 1: Growth Inhibition of Various Cancer Cell Lines by this compound
| Cell Line | Cancer Type | Concentration | Duration | Growth Inhibition Rate | Source |
|---|---|---|---|---|---|
| HL-60 | Myeloid Leukemia | 1 µM | 24 hours | ~15% | iiarjournals.org |
| HL-60 | Myeloid Leukemia | 2 µM | 24 hours | ~25% | iiarjournals.org |
| U-937 | Myeloid Leukemia | 1 µM | 24 hours | ~15% | iiarjournals.org |
| U-937 | Myeloid Leukemia | 2 µM | 24 hours | ~25% | iiarjournals.org |
| K-562 | Myeloid Leukemia | 1 µM | 24 hours | ~15% | iiarjournals.org |
| K-562 | Myeloid Leukemia | 2 µM | 24 hours | ~25% | iiarjournals.org |
| OCI-AML3 | Myeloid Leukemia | Not specified | Not specified | No significant inhibition | iiarjournals.org |
| CNE2 | Nasopharyngeal Carcinoma | 3 µmol/L | 72 hours | ~40% | plos.org |
| SUNE1 | Nasopharyngeal Carcinoma | 3 µmol/L | 72 hours | ~32% | plos.org |
| CNE2 | Nasopharyngeal Carcinoma | 5 µmol/L | 72 hours | ~59% | plos.org |
| SUNE1 | Nasopharyngeal Carcinoma | 5 µmol/L | 72 hours | ~56% | plos.org |
This compound is capable of inducing cellular differentiation in various cancer cell models. iiarjournals.orghaematologica.org In leukemic cell assays, it has been observed that α-Aza can promote differentiation. iiarjournals.org Studies on rat nervous system tumor cell lines have also shown that pretreatment with α-Aza can facilitate cell differentiation. nih.gov
In AML cell lines, the combination of α-Aza with all-trans retinoic acid (ATRA) and pioglitazone (B448) was found to be more potent in inducing cell differentiation compared to ATRA alone. frontiersin.org This combination treatment induced morphological and functional differentiation of primary AML blasts into neutrophil-like cells. frontiersin.org
Leukemic stem cells (LSCs) are a subpopulation of cells within a leukemia that possess self-renewal capabilities and are often resistant to chemotherapy. mdpi.comhaematologica.org A common immunophenotype used to identify LSCs is CD34+CD38-. mdpi.commdpi.com
Extended exposure to low doses of α-Aza has been shown to induce the differentiation of leukemic stem cells and deplete the CD34+CD38- LSC population in preclinical models. nih.govnih.gov In an in vitro model using OCI-AML20 cells, which are enriched in LSCs, an extended dosing regimen of α-Aza was more effective at inducing differentiation than a conventional dosing schedule. nih.gov This extended exposure led to an increase in granulocyte-monocyte progenitors and myeloid cells, indicating the differentiation of immature cells. nih.gov However, some studies suggest that α-Aza alone may not be sufficient to eradicate LSCs, as expansion of LSC populations has been observed in patients even after achieving a complete morphological response. mdpi.com
Myeloperoxidase (MPO) is an enzyme synthesized during the promyelocyte stage of myeloid differentiation. mdpi.comashpublications.org Its expression is a marker of myeloid lineage. ashpublications.org Research indicates that the differentiation of leukemic stem cells induced by extended exposure to α-Aza is driven, in part, by an increase in MPO expression. nih.govnih.gov
In LSC models, the inhibition of MPO activity, either through a specific inhibitor or by blocking oxidative stress, was found to partially reverse the differentiation of LSCs that was induced by α-Aza. nih.govnih.gov This suggests that MPO plays a functional role in the differentiation process mediated by α-Aza. nih.gov
This compound treatment leads to global changes in the DNA methylome, but its effects on the transcriptome and proteome can be more subtle and cell-line specific. cancerindex.orgnih.gov In a study of four AML cell lines, while α-Aza globally reduced DNA methylation in all of them, the resulting changes in the transcriptome and surface proteome were varied. cancerindex.orgnih.govbiorxiv.org
Transcriptome analysis of these AML cell lines identified only five coding genes that were commonly up-regulated across all four lines after α-Aza treatment. cancerindex.orgnih.govbiorxiv.org At the proteome level, a study using 2-DE and MALDI-TOF/MS to investigate the effects of α-Aza on Kasumi-1 cells found that proteins such as Cyclophilin A, catalase, nucleophosmin, and PCNA were decreased. bioline.org.br
Gene set enrichment analysis of both differentially regulated RNA and surface proteins revealed a decrease in metabolic pathways and an increase in immune defense response pathways, suggesting that while individual gene and protein changes are diverse, they may converge on common biological pathways. cancerindex.orgnih.govbiorxiv.org
The impact of α-Aza on the cell-surface proteome, or "surfaceome," has been investigated to identify potential therapeutic targets. cancerindex.orgnih.gov In the study of four AML cell lines, no commonly regulated surface proteins were found among the cell lines following α-Aza treatment. cancerindex.orgnih.govbiorxiv.org This highlights the variable effects of the compound on the surface proteome of different AML cells. researchgate.net
Of the five commonly up-regulated coding genes across the four AML cell lines, only one, TRPM4, encodes a surface protein. cancerindex.orgnih.govbiorxiv.org Despite the lack of commonly regulated individual proteins, analysis of the surface proteome changes did reveal a convergence on certain pathways, including an increase in immune defense responses. cancerindex.orgnih.gov
In a separate study on multiple myeloma cells, α-Aza was one of several small molecules identified that could increase the surface expression of CD38, a target for immunotherapy. ashpublications.org However, this study also noted that α-Aza leads to a broad interferon-mediated response, in contrast to the more specific CD38 upregulation seen with all-trans retinoic acid. ashpublications.org
In Vivo Preclinical Models
Murine Models of Hematologic Malignancies (e.g., 5T33MM model)
The 5T33MM murine model, which originates from spontaneously developed plasma cell dyscrasia in aged C57BL/KaLwRij mice, serves as a crucial tool for the in vivo evaluation of therapeutic agents against multiple myeloma. nih.gov This model is characterized by an aggressive and rapidly progressive disease course. nih.govresearchgate.net Studies utilizing this model have demonstrated the anti-myeloma activity of this compound (also referred to as Azacitidine or AZA).
In the 5T33MM model of systemic myelomatosis, treatment with Azacitidine has been shown to significantly prolong the survival of the mice. haematologica.orgpsu.eduresearchgate.net The median survival for untreated mice was 24.5 days, whereas Azacitidine-treated mice had a median survival of 32 days. haematologica.orgpsu.eduresearchgate.net This extension in survival is associated with a reduction in tumor burden and serum paraprotein levels. researchgate.net Mechanistically, Azacitidine's effects in this model are linked to the downregulation of critical cell survival pathways. haematologica.orgpsu.edu It has been observed to inhibit the production of both interleukin-6 (IL-6) and its receptor, interleukin-6 receptor-α, which leads to a decrease in the expression of phospho-STAT3 and Bcl-xl. haematologica.orgpsu.eduresearchgate.net Furthermore, Azacitidine was found to inhibit the nuclear translocation and DNA binding of nuclear factor-κB (NF-κB). haematologica.orgpsu.edu
Table 1: Effects of Azacitidine in the 5T33MM Murine Model
| Endpoint | Control Group | Azacitidine-Treated Group | Reference |
|---|---|---|---|
| Median Survival | 24.5 days | 32 days | haematologica.org, psu.edu, researchgate.net |
| Key Mechanistic Effects | N/A | - Downregulation of IL-6 and IL-6Rα
Xenograft Models
Xenograft models, involving the transplantation of human cancer cells into immunodeficient mice, are fundamental in preclinical cancer research. Both cell line-derived xenografts and patient-derived xenografts (PDX) have been employed to study the effects of Azacitidine in hematologic malignancies.
In a patient-derived AML xenograft model using NOD/SCID mice, Azacitidine was effective in reducing the disease burden. nih.gov Studies have also utilized cell line-derived mouse xenografts to investigate Azacitidine's activity, often in combination with other agents. For instance, in xenograft models using SKM-1 and MV4-11 AML cell lines, the combination of Azacitidine and Venetoclax (B612062) resulted in greater tumor growth inhibition compared to either agent used alone. aacrjournals.orgaacrjournals.org This synergistic effect observed in vivo was consistent with in vitro findings. aacrjournals.orgaacrjournals.org Similarly, the combination of Azacitidine with Tagraxofusp was shown to improve survival in xenograft models compared to either single agent. ashpublications.org The rationale for this combination is that Azacitidine can reverse resistance to Tagraxofusp by increasing the expression of the diphthamide (B1230887) gene DPH1, which restores the drug's target. ashpublications.org
Table 2: Summary of Azacitidine Effects in Xenograft Models
| Xenograft Model | Cell Type | Key Findings | Reference |
|---|---|---|---|
| NOD/SCID Mouse | Patient-Derived AML PBMCs | Reduced disease burden. | nih.gov |
| Cell Line-Derived | SKM-1 and MV4-11 AML cells | Combination with Venetoclax led to increased tumor growth inhibition compared to single agents. | aacrjournals.org, aacrjournals.org |
| Cell Line-Derived | AML cells | Combination with Tagraxofusp improved survival compared to single agents. | ashpublications.org |
Targeting Immature Leukemic Cells
A significant aspect of Azacitidine's mechanism of action is its preferential targeting of immature leukemic cells, including leukemic stem cells (LSCs). nih.govresearchgate.netnih.gov Aberrant DNA methylation is a known feature in the most immature cells of myeloid diseases, contributing to their pathogenesis. iiarjournals.org As a hypomethylating agent, Azacitidine can reverse these epigenetic alterations. iiarjournals.org
In vivo studies using mouse models have shown that extended exposure to Azacitidine specifically targets these immature leukemic populations. nih.govnih.gov In LSC models, this leads to the induction of differentiation and a depletion of the CD34+CD38- LSC population. nih.govresearchgate.netnih.gov A key mechanism driving this differentiation is the increased expression of myeloperoxidase (MPO). nih.govnih.gov The inhibition of MPO activity, either through a specific inhibitor or by blocking oxidative stress, can partially reverse the differentiation of LSCs induced by Azacitidine. nih.govnih.gov This highlights the role of the MPO pathway in the targeted action of Azacitidine against LSCs. nih.govnih.gov In vitro assays on leukemic cell lines have also shown that Azacitidine can inhibit growth, induce apoptosis, and promote differentiation. iiarjournals.org
Table 3: Azacitidine's Effects on Immature Leukemic Cells in Preclinical Models
| Model System | Cell Population | Effect of Azacitidine | Mechanistic Insight | Reference |
|---|---|---|---|---|
| Leukemic Stem Cell (LSC) Models | CD34+CD38- LSCs | Induces differentiation and depletion of the cell population. | Driven in part by increased myeloperoxidase (MPO) expression. | nih.gov, researchgate.net, nih.gov |
| Mouse Models | Immature leukemic cells | Preferentially targets these cells. | Extended exposure leads to sustained effects. | nih.gov, nih.gov |
| Leukemic Cell Line Assays | Various AML cell lines | Inhibits growth, induces apoptosis, alters cell cycle, and promotes differentiation. | Reverses transcriptional silencing of tumor-suppressor genes through hypomethylation. | iiarjournals.org |
Intrinsic Resistance Mechanisms
Intrinsic resistance is rooted in the inherent biological landscape of the cancer cell. This includes the epigenetic signature of the cell, its genetic makeup, metabolic activity, and its ability to transport the drug across the cell membrane.
The primary target of azacitidine is the epigenetic machinery, specifically DNA methyltransferases (DNMTs). Therefore, the baseline DNA methylation status of a cell can significantly influence its response to the drug. While azacitidine aims to reverse aberrant hypermethylation, pre-existing methylation patterns have been implicated in resistance. aacrjournals.orgmdpi.com
Studies have shown that both extensive hypomethylation and hypermethylation can be found in myelodysplastic syndromes (MDS) compared to normal cells. ashpublications.org These aberrant methylation patterns are not random, often targeting specific biological pathways. ashpublications.org The methylation profile before treatment may serve as an indicator of response. For instance, comparisons between responders and non-responders have revealed different baseline methylation patterns. unisi.it In some cases, a molecular biomarker based on differentially methylated regions was developed that could predict response to azacitidine with high accuracy. ashpublications.org
Interestingly, some cancer cell lines exhibit resistance to the demethylating effects of azacitidine, even when the drug shows cellular activity, suggesting that resistance can occur independently of metabolic drug activation. aacrjournals.org Furthermore, research on azacitidine-resistant cells has identified that the promoter methylation patterns of 24 genes were inversely correlated with resistance, suggesting that the specific locations of DNA methylation may play a crucial role. mdpi.com
Specific gene mutations present in cancer cells before treatment can confer intrinsic resistance to azacitidine by affecting its activation, the pathways it targets, or by promoting cell survival through alternative routes.
UCK2 : Point mutations in the uridine-cytidine kinase 2 (UCK2) gene are a well-established mechanism of azacitidine resistance. researchgate.netnih.govniph.go.jpsigmaaldrich.com UCK2 encodes the rate-limiting enzyme in the activation pathway of azacitidine. researchgate.netnih.gov These mutations can disrupt the drug's activation, thereby preventing its therapeutic action. nih.govniph.go.jp Research has demonstrated that forcing the expression of a mutated UCK2 in sensitive leukemia cells made them resistant to azacitidine-induced apoptosis. Conversely, overexpressing the normal, wild-type UCK2 in resistant cells restored their sensitivity to the drug. researchgate.netnih.govsigmaaldrich.com
DCK : Deoxycytidine kinase (DCK) is the critical enzyme for the activation of the related hypomethylating agent, decitabine. niph.go.jpmdpi.combiorxiv.org While less central to azacitidine's primary activation, its role can be relevant. Loss of functional DCK impairs the phosphorylation of deoxynucleosides, leading to resistance against decitabine and other nucleoside analogs like cytarabine. mdpi.comnih.gov In such cases of DCK deficiency, cells may remain sensitive to azacitidine because its activation relies on UCK. mdpi.com
IDH2 : Mutations in isocitrate dehydrogenase 2 (IDH2) are found in a subset of patients with acute myeloid leukemia (AML). scientificarchives.comoncotarget.com These mutations lead to the production of an oncometabolite that causes DNA hypermethylation. scientificarchives.comonclive.com Rather than causing resistance, the presence of an IDH2 mutation may identify patients who benefit from combination therapies. Studies have shown that combining the IDH2 inhibitor enasidenib (B560146) with azacitidine can improve response rates, suggesting a synergistic effect that may overcome resistance pathways associated with either drug alone. scientificarchives.comonclive.comashpublications.org
RAS-pathway : Mutations in genes of the RAS signaling pathway (e.g., NRAS, KRAS, PTPN11) are known to be associated with resistance to various targeted therapies and chemotherapy. scientificarchives.comkarger.comresearchgate.net In the context of azacitidine, the addition of the drug to other targeted agents appears to improve outcomes in patients with RAS-pathway mutations. scientificarchives.com For instance, combination therapy with enasidenib and azacitidine improved event-free survival in patients with RAS-pathway mutations, which have been linked to resistance to enasidenib monotherapy. scientificarchives.com Another study noted that response rates to azacitidine were high in patients with NRAS mutations. oncotarget.com
For azacitidine to become active, it must undergo a series of phosphorylation steps within the cell. The enzymes responsible for this activation are critical determinants of the drug's efficacy.
The initial and rate-limiting step in the activation of azacitidine is its phosphorylation by uridine-cytidine kinases, primarily UCK2. researchgate.netnih.govniph.go.jpbiorxiv.org
| Enzyme | Role in Azacitidine Resistance | Research Findings |
| UCK1 | Lower expression may contribute to resistance. | Studies have shown that patients responsive to azacitidine have significantly higher expression of UCK1. ashpublications.orgashpublications.org |
| UCK2 | Decreased activity or expression is a primary mechanism of resistance. | Point mutations can diminish UCK2 activity without changing protein levels. niph.go.jp Silencing the UCK2 gene in sensitive cells leads to a reduction in apoptosis and hypomethylation following azacitidine treatment, effectively inducing resistance. ashpublications.org In azacitidine-resistant cell lines, UCK2 protein was found to be absent. ashpublications.org |
Deoxycytidine kinase (DCK) is another key enzyme in nucleoside metabolism, though it is more critical for the activation of other analogs like decitabine and cytarabine. niph.go.jpmdpi.combiorxiv.org
| Enzyme | Role in Azacitidine Resistance | Research Findings |
| DCK | Deficiency is primarily linked to decitabine resistance but can be a factor in cross-resistance. | A total deficiency of DCK activity has been demonstrated in cell line models of resistance to decitabine and cytarabine. nih.gov Loss of functional DCK confers resistance to decitabine, but these cells can remain sensitive to azacitidine, which is activated by the separate UCK pathway. mdpi.com Some studies suggest loss of DCK can play a role in resistance to azacitidine as well. researchgate.net |
As a hydrophilic molecule, azacitidine requires protein transporters to cross the cell membrane and enter the cell. researchgate.net Deficient function or expression of these transporters can therefore be a primary mechanism of intrinsic resistance. researchgate.netnih.gov
Azacitidine is transported by two main families of human nucleoside transporters (hNTs): the human equilibrative nucleoside transporters (hENTs) and the human concentrative nucleoside transporters (hCNTs). nih.govmdpi.com Studies have shown that azacitidine can be transported by all seven hNTs, with the concentrative transporter hCNT3 showing high transport rates. researchgate.netnih.gov
The role of these transporters in clinical resistance is actively debated. researchgate.netresearchgate.net However, several lines of evidence point to their importance:
hENT1: This transporter has been identified as a key player in the cellular uptake of azacitidine in leukemia cells. nih.govgeneticsmr.org Inhibiting hENT1 with specific inhibitors was shown to strongly reduce both the cellular toxicity and the DNA demethylating activity of azacitidine. nih.gov
hCNT1 and hCNT3: The cytotoxicity of azacitidine is significantly influenced by the presence of specific transporters, with cells expressing hCNT1 showing high sensitivity. researchgate.net In one model, an azacitidine-resistant cell line was found to have no expression of hENT1 and hCNT3. ashpublications.org
Conversely, some studies of acquired resistance in cell lines did not find decreased expression of transporters like hENT1 or hENT2, indicating that in some contexts, resistance develops through mechanisms other than impaired drug uptake. researchgate.netmdpi.com
| Transporter Family | Key Members for Azacitidine | Role in Resistance |
| hENTs (Equilibrative) | hENT1, hENT2 | Reduced expression or inhibition of hENT1 can decrease azacitidine uptake and activity. nih.gov |
| hCNTs (Concentrative) | hCNT1, hCNT3 | Azacitidine is a good substrate for these transporters. researchgate.net Reduced expression can lead to resistance. ashpublications.org |
Altered Expression or Activity of Metabolic Enzymes
Acquired Resistance Mechanisms
Despite its efficacy, acquired resistance to azacitidine is a significant clinical challenge. Several mechanisms have been identified through which cancer cells can evade the cytotoxic effects of this drug. These mechanisms often involve complex molecular and cellular adaptations.
Reactivation of Anti-Apoptotic Pathways (e.g., BCL2L10 overexpression)
One of the key mechanisms of acquired resistance to azacitidine involves the reactivation of anti-apoptotic pathways, which prevent the programmed cell death of cancer cells. A notable player in this process is the B-cell lymphoma 2-like 10 (BCL2L10) protein.
Research has shown that increased expression of the anti-apoptotic factor BCL2L10 is linked to resistance in azacitidine-resistant leukemia cell lines. niph.go.jpdaneshyari.com Studies on azacitidine-resistant SKM1 cells, a myelodysplastic syndrome (MDS) cell line, revealed a significant increase in both BCL2L10 mRNA and protein levels compared to their azacitidine-sensitive counterparts. nih.gov This overexpression was not a clonal effect but a consistent feature of the resistant cells. nih.gov Knocking down BCL2L10 in these resistant cells restored their sensitivity to azacitidine, confirming its direct role in mediating resistance. nih.gov
The clinical relevance of these findings has been supported by studies in MDS and acute myeloid leukemia (AML) patients, where resistance to azacitidine was significantly correlated with the percentage of bone marrow cells expressing BCL2L10. nih.govexplorationpub.com This suggests that BCL2L10 expression could serve as a predictive biomarker for azacitidine resistance. explorationpub.com
Table 1: BCL2L10 Expression and Azacitidine Resistance
| Cell Line/Patient Cohort | Key Finding | Reference |
|---|---|---|
| SKM1-R (Azacitidine-Resistant) | Increased BCL2L10 mRNA and protein expression. | nih.gov |
| SKM1-R (BCL2L10 knockdown) | Sensitized to azacitidine-induced apoptosis. | nih.gov |
| MDS/AML Patients | Resistance to azacitidine correlates with the percentage of BCL2L10-expressing cells. | nih.govexplorationpub.com |
Activation of Cellular Signaling Pathways (e.g., Ras-ERK pathway)
Another significant mechanism of resistance to azacitidine is the continuous activation of cellular signaling pathways that promote cell survival and proliferation. The Ras-ERK (also known as the MAPK) pathway is a critical signaling cascade that is often dysregulated in cancer.
Activation of the Ras-ERK pathway can confer resistance to various anti-cancer agents, including azacitidine. niph.go.jpdaneshyari.com Studies have shown that mutations in the Ras-MAPK signaling pathway can emerge in patients with AML during low-intensity treatments, including those with hypomethylating agents like azacitidine. preprints.org These emergent mutations are frequently observed at the time of disease progression, suggesting a key role in secondary clinical resistance. preprints.org
In gastric cancer cells, the activity of the MEK/ERK pathway has been shown to correlate with the expression of DNMT1, a primary target of azacitidine. tandfonline.com Interestingly, treatment with azacitidine can lead to an increased activity of the MEK/ERK pathway, potentially as a compensatory survival mechanism. tandfonline.com This suggests a complex interplay between epigenetic modifiers and cellular signaling pathways in the development of drug resistance. Furthermore, in AML, RAS pathway mutations are associated with resistance and poorer survival outcomes when azacitidine is used in combination with other agents. karger.com
Hypoxia Signaling (e.g., Hif-1α overexpression)
The tumor microenvironment, particularly conditions of low oxygen (hypoxia), plays a crucial role in drug resistance. frontiersin.org Hypoxia-inducible factor 1-alpha (Hif-1α) is a key transcription factor that mediates cellular adaptation to hypoxia and has been implicated in resistance to azacitidine. frontiersin.org
However, the role of Hif-1α in azacitidine resistance appears to be complex and context-dependent. Some preclinical studies have indicated that azacitidine treatment can lead to a decrease in Hif-1α expression in certain cancer cell lines, suggesting that targeting this pathway could be beneficial. mdpi.com Conversely, other research in MDS and AML patients has surprisingly shown that a higher pretreatment expression of Hif-1α and the activation of its downstream signaling pathway are associated with a better response to azacitidine and improved survival rates. researchgate.netnih.gov This suggests that in some clinical scenarios, an activated hypoxia signaling pathway may sensitize cells to the effects of azacitidine, although the precise mechanisms remain to be fully elucidated. researchgate.netnih.gov The involvement of Hif-1α in regulating the transporters and metabolic enzymes for hypomethylating agents may contribute to these observations. researchgate.net
Strategies to Overcome Resistance (Preclinical Research)
To counteract the development of resistance to azacitidine, researchers are actively investigating various strategies, with a strong focus on combination therapies.
Combination Therapies with Other Epigenetic Modifiers
A promising approach to overcoming azacitidine resistance is to combine it with other epigenetic modifying agents. This strategy is based on the rationale that targeting multiple epigenetic pathways simultaneously can produce synergistic anti-tumor effects and prevent the emergence of resistant clones.
Histone Deacetylase Inhibitors (HDACi)
The combination of azacitidine with histone deacetylase inhibitors (HDACi) is one of the most extensively studied strategies. Preclinical studies have consistently demonstrated that this combination can lead to synergistic anti-cancer activity in various hematological malignancies. ashpublications.orgnih.gov
HDAC inhibitors work by increasing histone acetylation, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes. researchgate.netd-nb.info When combined with azacitidine, which inhibits DNA methylation, the two classes of drugs can work together to reactivate genes that control critical cellular processes like apoptosis and cell cycle arrest. plos.orgmedsci.org
Preclinical models of AML have shown that combining azacitidine with selective HDAC1 and HDAC2 inhibitors leads to enhanced apoptosis, differentiation, and cell cycle arrest compared to either agent alone. plos.org This synergistic effect has been observed in established cell lines, primary patient samples, and in vivo xenograft models. plos.org Similarly, in models of T-cell lymphoma, the combination of the HDAC inhibitor Romidepsin with azacitidine resulted in the induction of tumor suppressor genes. medsci.org
Several HDAC inhibitors have been investigated in combination with azacitidine in preclinical settings, including:
Chidamide (B1683975): This selective HDAC inhibitor has shown synergistic activity with azacitidine in leukemia cells. nih.gov It has been shown to downregulate the anti-apoptotic protein MCL1, which can enhance the efficacy of other therapies. nih.govmdpi.com
Pracinostat: Preclinical studies in AML xenograft models have shown synergistic interactions between this pan-HDAC inhibitor and azacitidine. ashpublications.org
Entinostat (B1683978): The combination of entinostat and azacitidine has been explored for its ability to re-express the estrogen receptor in breast cancer models. aacrjournals.org
Table 2: Preclinical Studies of Azacitidine and HDACi Combination
| HDACi | Cancer Model | Key Findings | Reference |
|---|---|---|---|
| Selective HDAC1/2 inhibitors (e.g., ACY-957) | AML cell lines, primary cells, xenografts | Synergistic increase in apoptosis, differentiation, and cell cycle arrest; re-expression of tumor suppressor genes. | plos.org |
| Romidepsin | T-cell lymphoma cell lines | Induction of tumor suppressor gene RhoB. | medsci.org |
| Chidamide | Leukemia cells | Synergistic activity; potential to overcome resistance by downregulating MCL1. | nih.govmdpi.com |
| Pracinostat | AML xenograft models | Synergistic anti-tumor interactions. | ashpublications.org |
BCL-2 Inhibitors
The combination of azacitidine with inhibitors of the B-cell lymphoma 2 (BCL-2) protein family, such as venetoclax, has been investigated to overcome resistance. Azacitidine treatment in acute myeloid leukemia (AML) cell lines can induce pro-apoptotic effects, including decreased levels of the MCL1 protein and increased levels of NOXA. oaepublish.com This primes the AML cells for apoptosis. The combination of azacitidine with ABT-737, an inhibitor of BCL2, BCLXL, and BCLW, has demonstrated synergistic killing of AML cells and reduced tissue invasion by leukemic cells in vivo. oaepublish.com
IDH Inhibitors
Isocitrate dehydrogenase (IDH) mutations are found in a significant percentage of AML patients. mdpi.com These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which disrupts epigenetic regulation and arrests myeloid differentiation. nih.gov Inhibitors of mutated IDH1 (ivosidenib, olutasidenib) and IDH2 (enasidenib) have been approved for treating AML. mdpi.com
Combination Therapies with Other Agents
Retinoic Acid Receptor Agonists
The combination of azacitidine with selective retinoic acid receptor alpha (RARα) agonists, such as SY-1425 (tamibarotene), is being explored for patients with AML and myelodysplastic syndromes (MDS) who have a specific RARA biomarker. flagshippioneering.comnih.gov Preclinical studies have shown that azacitidine and SY-1425 have synergistic antiproliferative effects in AML models with RARA pathway activation. nih.gov This combination leads to increased DNA damage and apoptosis compared to either agent alone. nih.gov
Clinical trials have evaluated the safety and efficacy of this combination. An ongoing phase 2 trial is assessing SY-1425 with azacitidine in patients with RARA or IRF8 biomarkers. cancernetwork.com Early results in RARA-positive newly diagnosed unfit AML patients have shown high complete response rates and a rapid onset of clinical responses. flagshippioneering.comcancernetwork.com The combination appears to be well-tolerated. cancernetwork.comvaluebasedcancer.com Tamibarotene has also received fast track designation from the FDA for use in combination with azacitidine for newly diagnosed higher-risk MDS. cancernetwork.com
Natural Compounds
Several natural compounds have been investigated in combination with azacitidine to enhance its anti-leukemic effects.
Curcumin: In vitro studies have shown that the combination of azacitidine and curcumin (CUR) has synergistic activity in inhibiting the growth and inducing apoptosis of myeloid leukemia cell lines and patient samples from AML and MDS. iiarjournals.orgiiarjournals.org This combination demonstrated low cytotoxicity to healthy cells. iiarjournals.orgiiarjournals.org
GL-V9: A novel flavonoid derivative from wogonin, GL-V9, when combined with azacitidine, showed a synergistic anti-leukemia effect in AML cells. ashpublications.orgresearchgate.net The combination led to significant cell proliferation arrest and increased apoptosis in both AML cell lines and primary AML cells. ashpublications.orgresearchgate.net The underlying mechanism appears to involve the DDIT4/mTOR signaling pathway. ashpublications.orgresearchgate.net
S-Adenosylmethionine (AdoMet): AdoMet has been found to synergize with 5-azacytidine (B1684299) by preventing the adverse demethylating effects of the anticancer drug while preserving its growth-suppressing properties. mdpi.com
Homoharringtonine (HHT): The combination of decitabine (a hypomethylating agent similar to azacitidine) and HHT, an alkaloid from a Chinese plant, showed an enhanced effect in inhibiting the viability of AML-derived cells. viamedica.pl
SUMOylation Inhibitors
The post-translational modification process of SUMOylation is crucial in the development of leukemia. researchgate.netnih.gov TAK-981 (subasumstat) is a first-in-class inhibitor of SUMOylation with potent anti-leukemic activity in preclinical AML models. researchgate.netnih.gov
Studies have shown that TAK-981 synergizes with azacitidine. researchgate.netnih.gov The combination has demonstrated higher anti-leukemic activity than the combination of azacitidine and venetoclax in some preclinical models. researchgate.netnih.gov Mechanistically, TAK-981 enhances the transcriptional reprogramming induced by azacitidine, leading to increased apoptosis, cell cycle alteration, and differentiation of leukemic cells. researchgate.netnih.gov Furthermore, the combination of TAK-981 and azacitidine induces the expression of genes related to inflammation and immune response, including the secretion of type I interferon and the expression of Natural Killer (NK)-activating ligands on AML cells, which in turn boosts the cytotoxic activity of NK cells. researchgate.netnih.govhaematologica.org
CD47-blocking agents
CD47 is an immune checkpoint protein that sends a "don't eat me" signal to macrophages, allowing cancer cells to evade phagocytosis. nih.gov Blocking the CD47-SIRPα pathway can enhance the phagocytosis of tumor cells by macrophages. frontiersin.org
Preclinical work has shown that azacitidine can increase the expression of pro-phagocytic signals, such as calreticulin, on the surface of AML and MDS cells. nih.govfrontiersin.orgcancernetwork.com This provides a strong rationale for combining azacitidine with CD47-blocking agents. The combination of the anti-CD47 antibody magrolimab with azacitidine has been shown to significantly increase macrophage-mediated phagocytosis of AML cells in vitro and led to high remission rates in an AML xenograft model. nih.gov
Interactive Data Tables
Table 1: Combination Therapies with Azacitidine
| Combination Agent Class | Specific Agent(s) | Key Research Findings |
| BCL-2 Inhibitors | Venetoclax, ABT-737 | Synergistic killing of AML cells; overcomes resistance by modulating BCL-2 family proteins. oaepublish.commdpi.com |
| IDH Inhibitors | Ivosidenib, Enasidenib | Synergistic effect on cell differentiation; improved survival in IDH-mutated AML. mdpi.comnih.govd-nb.info |
| Retinoic Acid Receptor Agonists | SY-1425 (Tamibarotene) | High response rates in RARA-positive AML; synergistic antiproliferative effects. flagshippioneering.comnih.govcancernetwork.com |
| Natural Compounds | Curcumin, GL-V9, HHT | Synergistic growth inhibition and apoptosis induction in leukemia cells. iiarjournals.orgiiarjournals.orgashpublications.orgresearchgate.netviamedica.pl |
| SUMOylation Inhibitors | TAK-981 (Subasumstat) | Potent anti-leukemic activity; enhances azacitidine-induced apoptosis and immune response. researchgate.netnih.gov |
| CD47-blocking agents | Magrolimab, AK117, ALX148 | Enhances macrophage-mediated phagocytosis; high response rates in MDS and AML. nih.govfrontiersin.orgcancernetwork.comashpublications.orgonclive.com |
Mechanisms of Resistance to Azacitidine and Overcoming Resistance
Strategies to Overcome Resistance
The combination of azacitidine with various immunomodulatory agents is a key strategy being explored to overcome resistance. Azacitidine itself can enhance anti-tumor immune responses. nih.govmdpi.com However, resistance can emerge through the upregulation of immune checkpoint molecules. mdpi.com Therefore, combining azacitidine with agents that target these immune pathways may prevent or reverse resistance.
Another promising immunomodulatory agent is magrolimab, an antibody that blocks the CD47 receptor. onclive.com CD47 is often referred to as a "don't-eat-me" signal that prevents macrophages from engulfing cancer cells. onclive.com By inhibiting this signal, magrolimab allows macrophages to recognize and eliminate malignant cells. onclive.com Early trials of magrolimab in combination with azacitidine have shown encouraging results, with a doubling of response rates and higher complete remissions (CRs), even in patients with high-risk TP53 mutations, which are notoriously resistant to HMAs. onclive.com
Sabatolimab, a TIM-3 inhibitor, is another immunomodulatory agent under investigation. onclive.com TIM-3 is an immune checkpoint receptor that, when targeted, can help engage the immune system to attack leukemia cells. onclive.com Sabatolimab has demonstrated promising activity in terms of the durability of response when combined with azacitidine and is being evaluated in clinical trials. onclive.com
Lenalidomide, an immunomodulatory drug with a different mechanism, has also been combined with azacitidine with some promising early results. nih.gov
Table 1: Research Findings on Azacitidine Combinations with Immunomodulatory Agents
| Agent | Target/Mechanism | Cancer Type | Key Research Findings |
| Nivolumab | PD-1 inhibitor | Relapsed/Refractory AML | A phase IB/II trial with azacitidine showed a 34% overall response rate. mdpi.com |
| Magrolimab | CD47 inhibitor | Higher-Risk MDS | Phase 1 trial with azacitidine showed a doubling of response rates and higher CRs, with activity observed in patients with TP53 mutations. onclive.com |
| Sabatolimab | TIM-3 inhibitor | Higher-Risk MDS | Has shown promising activity in terms of durability of response in combination with azacitidine. onclive.com |
| Lenalidomide | Immunomodulator | HR-MDS and AML | Early studies with azacitidine have shown promising results. nih.gov A phase II study in HR-MDS and low blast count AML showed an ORR of 69% for the combination vs. 56% for azacitidine alone, but no improvement in progression-free survival. mdpi.com |
A variety of other agents targeting different cellular pathways are being investigated in combination with azacitidine to surmount resistance.
Kinase Inhibitors: Several kinase inhibitors are under investigation. Rigosertib, a multikinase inhibitor, has shown activity in early-phase trials for high-risk MDS after HMA failure. nih.gov Dinaciclib, an inhibitor of cyclin-dependent kinases (CDK) 1, 2, 5, and 9, has also been identified as a promising agent to overcome dual resistance to venetoclax (B612062) and azacitidine in preclinical models. frontiersin.orgnih.gov Additionally, the PLK1 inhibitor volasertib (B1683956) has shown synergistic effects when combined with azacitidine in myeloid leukemia cell lines. researchgate.net
Other Investigational Agents:
Guadecitabine: This is a next-generation hypomethylating agent that can be effective in a subset of patients who have failed prior azacitidine therapy. haematologica.org
Tosedostat: An oral aminopeptidase (B13392206) inhibitor that has demonstrated activity in high-risk MDS after azacitidine failure. nih.gov
Sapacitabine: A novel oral nucleoside analog with promising activity in high-risk MDS. nih.gov
Teriflunomide: An inhibitor of dihydroorotate (B8406146) dehydrogenase, which is involved in pyrimidine (B1678525) synthesis. It has shown a synergistic effect with azacitidine in resistant cell lines that switch to de novo pyrimidine synthesis. mdpi.com
Arsenic Trioxide: In mouse models of myeloproliferative neoplasms with specific mutations (JAK2-V617F and Dnmt3a loss) that confer resistance to interferon, the addition of arsenic trioxide or azacitidine to interferon treatment was able to overcome this resistance. ashpublications.org
Table 2: Research Findings on Azacitidine Combinations with Other Agents
| Agent | Target/Mechanism | Cancer Type | Key Research Findings |
| Venetoclax | BCL-2 inhibitor | AML | Combination with azacitidine has become a standard for certain AML populations, showing superior response and survival over azacitidine alone. haematologica.orgmdpi.com |
| Panobinostat | HDAC inhibitor | MDS/AML | Identified as a promising agent to overcome dual venetoclax + azacitidine resistance in preclinical models. frontiersin.orgnih.gov |
| Chidamide (B1683975) | HDAC inhibitor | R/R AML | Adding chidamide to venetoclax + azacitidine proved effective in patients resistant to the doublet combination. frontiersin.org |
| Vorinostat | HDAC inhibitor | HR-MDS | A phase 2 trial in combination with azacitidine did not improve overall survival compared to azacitidine alone. nih.gov |
| Dinaciclib | CDK 1/2/5/9 inhibitor | MDS/AML | Showed significant sensitivity in preclinical models of dual venetoclax + azacitidine resistance. frontiersin.orgnih.gov |
| Rigosertib | Multikinase inhibitor | HR-MDS | Showed activity in early phase trials after HMA failure. nih.gov |
| Volasertib | PLK1 inhibitor | Myeloid Leukemia | Showed synergistic effects with azacitidine in cell lines. researchgate.net |
| Guadecitabine | DNA methyltransferase inhibitor | HR-MDS/AML | Can be an effective alternative after azacitidine failure in a small proportion of patients. haematologica.org |
| Teriflunomide | Dihydroorotate dehydrogenase inhibitor | AML | Showed synergistic effect with azacitidine in resistant cell lines. mdpi.com |
Synthetic Chemistry and Prodrug Strategies for Azacitidine
Chemical Synthesis Methodologies for Azacitidine (5-azacytidine)
Azacitidine (5-azacytidine) is a chemical analogue of the nucleoside cytidine (B196190), characterized by the presence of a nitrogen atom at the 5-position of the cytosine ring. wikipedia.org Its synthesis has evolved significantly from early, low-yield methods to more efficient and scalable industrial processes.
Alternative early strategies involved the coupling of a silylated 5-azacytosine (B16484) with a protected ribofuranose derivative. One such method used 1-bromo-2,3,5-tri-O-acetyl-D-ribofuranose, but it was hampered by long reaction times and poor yields, reported to be as low as 11% after crystallization. acs.orggoogle.com Another approach employed 1-chloro-2,3,5-tri-O-acetyl-D-ribofuranose, but the preparation of this chloro-sugar starting material proved difficult, making the process less practical for larger-scale production. acs.org A significant drawback of some early coupling procedures was the use of tin catalysts (e.g., SnCl₄), which could lead to variable amounts of tin contamination in the final active pharmaceutical ingredient (API), rendering the process unsuitable for producing drugs for human use. google.com
Modern, scalable syntheses of 5-azacytidine (B1684299) have been developed to overcome the limitations of earlier methods, focusing on improved yields, purity, and industrial feasibility. researchgate.netacs.org A widely adopted strategy is the Vorbrüggen glycosylation, which involves the coupling of a silylated heterocyclic base with a protected sugar derivative in the presence of a Lewis acid catalyst. google.comnih.gov
A typical improved process involves several key steps:
Silylation: 5-Azacytosine is first treated with a silylating agent, such as hexamethyldisilazane (B44280) (HMDS), often in the presence of a catalyst like ammonium (B1175870) sulfate (B86663) or with chlorotrimethylsilane (B32843) (TMSCl). acs.orggoogle.comgoogle.com This step converts the 5-azacytosine into a more reactive silylated intermediate, trimethylsilanyl-(4-trimethylsilanyloxy- acs.orgresearchgate.netCurrent time information in Bangalore, IN.triazin-2-yl)-amine. acs.org The reaction can be run in a solvent like acetonitrile (B52724) or neat, using an excess of the silylating reagent. google.comgoogle.com
Coupling Reaction: The silylated 5-azacytosine is then coupled with a protected ribose derivative, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. acs.orggoogle.com This reaction is catalyzed by a strong, non-metallic Lewis acid, most commonly trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-Triflate). google.com The use of TMS-Triflate is a significant improvement as it avoids the tin contamination associated with older catalysts like SnCl₄. google.com The reaction yields the protected nucleoside, 2,3,5-tri-O-acetyl-5-azacytidine. acs.org
Workup and Deprotection: A critical challenge in the synthesis is the hydrolytic instability of the s-triazine ring, especially in the presence of water during the reaction workup. google.comresearchgate.net Processes have been optimized to avoid the formation of stable emulsions, which can prolong contact with water and lead to decomposition. google.com After the coupling reaction, the acetyl protecting groups are removed from the sugar moiety. acs.org This is typically achieved through aminolysis, for instance, by treating the protected nucleoside with a base like n-butylamine in methanol (B129727). acs.org
Purification: The crude 5-azacytidine is then purified to achieve the high purity required for pharmaceutical use (>99.9%). acs.org Recrystallization from a solvent system like dimethylsulfoxide (DMSO) and toluene (B28343) or methanol is a common final step. acs.orggoogle.com
These improved processes have streamlined the manufacturing of 5-azacytidine, making it a viable industrial process with consistent quality and yield. researchgate.netacs.org
Table 1: Comparison of Azacitidine Synthesis Methodologies
| Feature | Early Approaches | Improved & Scalable Processes |
| Key Reagent | 1-glycosyl isocyanates, Bromo/Chloro-acetyl-ribofuranose | 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose |
| Base Activation | Silylation | Silylation with HMDS/TMSCl |
| Catalyst | Tin tetrachloride (SnCl₄) | Trimethylsilyl trifluoromethanesulfonate (TMS-Triflate) |
| Yield | Low to moderate (e.g., 11-34%) acs.orggoogle.com | Improved (e.g., ~49% crude) acs.org |
| Key Issues | Tin contamination, difficult starting materials, long reaction times acs.orggoogle.com | Hydrolytic instability, emulsion formation during workup google.comresearchgate.net |
| Scalability | Poor | Suitable for industrial production google.comacs.org |
Research into analogues of azacitidine has been extensive, aiming to explore structure-activity relationships. This includes modifications to both the triazine base and the sugar moiety.
6-Azacytidine (B1194097) Analogues: Several N4-derivatives of 6-azacytidine have been synthesized, primarily using Vorbrüggen's condensation method. nih.govresearchgate.net In a simplified one-pot silyl (B83357) condensation method, acylated 4-methylmercapto-1,2,4-triazin-3(2Н)-one glycosides are synthesized and subsequently undergo amination or ammonolysis to produce the desired 6-azacytidine glycoside analogues. researchgate.nettandfonline.comnih.gov This has led to the creation of compounds such as N4-methyl-6-azacytidine. researchgate.nettandfonline.com
Sugar Moiety Analogues: The ribofuranose ring of 5-azacytidine has been replaced with various other sugars to study the impact on biological activity. Synthesized analogues include those with:
β-D-glucopyranosyl, β-D-xylopyranosyl, and α-D-mannopyranosyl moieties. mdpi.com
α-L-rhamnopyranosyl and α-L-glycopyranosyl structures. researchgate.nettandfonline.commdpi.com
Disaccharides like β-D-maltopyranosyl and β-D-lactopyranosyl. mdpi.com
The synthesis of these analogues often follows similar glycosylation strategies to that of azacitidine itself, by coupling the modified sugar with the 5-azacytosine base. mdpi.com For instance, studies have shown that replacing the β-D-ribofuranosyl group with these other sugar structures significantly impacts the compound's antiproliferative activities. mdpi.com
Prodrug Development Strategies for Azacitidine
Despite its clinical efficacy, azacitidine possesses several physicochemical and pharmacokinetic limitations that have prompted the development of various prodrug strategies.
The primary motivations for designing azacitidine prodrugs are to overcome its inherent drawbacks:
Chemical Instability: Azacitidine is highly unstable in aqueous solutions, where it undergoes rapid hydrolysis of the triazine ring. nih.govresearchgate.net This instability complicates its formulation and administration. nih.gov
Enzymatic Degradation: The drug is rapidly metabolized and inactivated by cytidine deaminase, which is abundant in the liver and gastrointestinal tract. nih.govresearchgate.net This leads to a short plasma half-life. nih.gov
Poor Bioavailability and Cell Internalization: As a hydrophilic molecule, azacitidine has limited ability to passively diffuse across cell membranes, restricting its cellular uptake. nih.govresearchgate.netrsc.org This hydrophilicity also contributes to its low oral bioavailability, necessitating parenteral administration. researchgate.netpharmacy180.com
Prodrugs are designed to mask the functional groups responsible for these limitations, with the goal of improving stability, increasing lipophilicity for better absorption and cell entry, and protecting the drug from premature degradation. rsc.orgpharmacy180.com
To address the challenges associated with azacitidine, researchers have explored several innovative prodrug approaches.
Ester-Based Prodrugs: Esterification is a common prodrug strategy used to increase the lipophilicity and stability of parent drugs. rsc.orgscirp.org For azacitidine, the hydroxyl groups on the ribose sugar can be esterified. An example is 2',3',5'-triacetyl-5-azacitidine (TAC) , an ester prodrug that has demonstrated significant pharmacokinetic improvements in bioavailability, solubility, and stability compared to the parent compound. researchgate.net Another ester prodrug, CP-4200, uses an elaidic acid ester to enhance therapeutic effects. researchgate.net Ester prodrugs are designed to be cleaved by ubiquitous esterase enzymes in the body to release the active azacitidine. rsc.org
Amphiphilic Prodrugs: This strategy involves conjugating the hydrophilic azacitidine to a hydrophobic moiety, such as a fatty acid, creating an amphiphilic molecule. nih.gov These amphiphilic prodrugs can self-assemble in aqueous environments to form nanostructures, such as micelles or vesicles. nih.govresearchgate.net
For example, azacitidine has been conjugated to omega-3 polyunsaturated fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). nih.gov The resulting conjugates, AzaEPA and AzaDHA , are amphiphilic prodrugs that self-assemble into multilamellar vesicles with diameters around 190-200 nm. nih.govresearchgate.net This formulation offers several advantages:
It protects the azacitidine core from hydrolysis and enzymatic degradation. nih.govresearchgate.net
The lipidic shell enhances cell membrane permeability and internalization. nih.gov
The self-assembly can lead to a modified biodistribution and potentially a sustained release of the drug. nih.gov
Polymer Prodrugs: A broader strategy in cancer therapy involves conjugating drugs to water-soluble polymers. acs.org This approach can improve solubility, prolong circulation time, and potentially enable alternative administration routes, such as subcutaneous injection for drugs that are typically irritants. acs.org While specific examples for azacitidine are less detailed in the provided context, this represents another avenue for prodrug design.
Table 2: Investigational Azacitidine Prodrugs
| Prodrug Name/Type | Strategy | Moiety Added | Rationale |
| 2',3',5'-triacetyl-5-azacitidine (TAC) | Ester-based | Acetyl groups | Improve oral bioavailability, stability, and solubility. researchgate.net |
| CP-4200 | Ester-based | Elaidic acid | Enhance therapeutic benefit compared to azacitidine. researchgate.net |
| AzaEPA / AzaDHA | Amphiphilic | Eicosapentaenoic acid (EPA) / Docosahexaenoic acid (DHA) | Form self-assembling nanoparticles to improve cell diffusion and protect from degradation. nih.govresearchgate.net |
Types of Prodrugs (e.g., ester-based, amphiphilic)
Specific Examples (e.g., 2′,3′,5′-triacetyl-5-azacitidine (TAC))
A notable prodrug of azacitidine is 2′,3′,5′-triacetyl-5-azacitidine (TAC). uni.lunih.gov This compound is an acetylated derivative of azacitidine, created to improve its stability and facilitate oral administration. nih.gov
Synthesis: The synthesis of TAC involves a multi-step process. researchgate.netvulcanchem.com It can be prepared through the condensation of trimethylsilylated-5-azacytosine with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. researchgate.net A more detailed synthetic route includes:
Silylation Protection: 5-azacytosine is treated with hexamethyldisilazane (HMDS) and chlorotrimethylsilane (TMSCl). vulcanchem.com
Glycosylation Coupling: The resulting silylated intermediate is reacted with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. vulcanchem.com
Acylation: This step yields the final triacetylated prodrug. vulcanchem.com
TAC is designed to be rapidly absorbed after oral administration. apexbt.com It has demonstrated superior stability and solubility characteristics compared to the parent azacitidine. uni.lunih.gov
Conjugation with Fatty Acids (e.g., omega-3 fatty acids)
To improve cellular uptake and protect against metabolic degradation, azacitidine has been conjugated with fatty acids, specifically omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). researchgate.netdntb.gov.uanih.gov These essential fatty acids are known to influence membrane fluidity and signal transduction. researchgate.net The resulting amphiphilic prodrugs are expected to have better cell membrane permeability. mdpi.com
The synthesis involves creating a covalent bond between the fatty acid and the azacitidine molecule. Specifically, the carboxylic acid group of the omega-3 fatty acid is conjugated to the amine group of the azacitidine base, forming an amide bond. dntb.gov.uanih.govnih.gov This process, termed "PUFAylation," yields amphiphilic prodrugs (AzaEPA and AzaDHA) that possess both a hydrophilic head (azacitidine) and a hydrophobic tail (the fatty acid). mdpi.com The presence of double bonds in the fatty acid chain is crucial for the subsequent self-assembly process. nih.gov
Self-Assembly of Prodrugs
The amphiphilic nature of azacitidine-fatty acid conjugates allows them to spontaneously self-assemble into nanostructures in aqueous environments. mdpi.comnih.gov This process is driven by the need to minimize the contact between the hydrophobic fatty acid tails and water, leading to the formation of organized aggregates. nih.gov The presence of double bonds in the fatty acid chains facilitates this self-assembly through π–π stacking interactions. nih.gov
The nanoprecipitation of AzaEPA and AzaDHA prodrugs results in the formation of self-assemblies. dntb.gov.uanih.gov Cryogenic transmission electron microscopy (cryo-TEM) has revealed that these assemblies form multilamellar vesicle supramolecular structures. dntb.gov.uanih.govmdpi.com The characteristics of these self-assemblies have been studied, showing promising features for a drug delivery system. researchgate.netdntb.gov.ua
| Property | AzaEPA | AzaDHA |
|---|---|---|
| Mean Diameter | ~190-200 nm researchgate.netdntb.gov.ua | ~190-200 nm researchgate.netdntb.gov.ua |
| Polydispersity Index (PDI) | <0.2 dntb.gov.uanih.gov | <0.2 dntb.gov.uanih.gov |
| Zeta Potential | Positive dntb.gov.uanih.gov | Positive dntb.gov.uanih.gov |
| Critical Aggregation Concentration (CAC) | 400 µM dntb.gov.uanih.gov | 688 µM dntb.gov.uanih.gov |
| Supramolecular Structure | Multilamellar Vesicle dntb.gov.uamdpi.com | Multilamellar Vesicle dntb.gov.uamdpi.com |
The formation of these self-assemblies was confirmed using pyrene (B120774) as a fluorescent probe. dntb.gov.uanih.govnih.gov Studies have also shown that these assemblies reach a stable arrangement after approximately five days. dntb.gov.uanih.gov
Pharmacokinetic Improvements via Prodrugs
A primary goal of prodrug strategies for azacitidine is to overcome its pharmacokinetic limitations, such as poor oral bioavailability and a short half-life due to chemical instability and rapid metabolism. uni.lunih.govdrugbank.com
2′,3′,5′-triacetyl-5-azacitidine (TAC): The TAC prodrug demonstrated significant pharmacokinetic improvements over the parent compound. uni.ludntb.gov.uanih.gov It was developed to enhance stability, solubility, and bioavailability, making it a candidate for oral administration. uni.lunih.gov Studies in mice showed that oral TAC led to favorable plasma concentrations of both the prodrug and the released active azacitidine. researchgate.net This approach could allow for more continuous exposure to low doses of azacitidine, potentially leading to protracted DNA hypomethylation. uni.lunih.gov
| Compound | Administration | Dose | AUC (ng*hr/mL) | Cmax (ng/mL) | T½ (hr) |
|---|---|---|---|---|---|
| Azacitidine (from TAC) | Oral (p.o.) | 38 mg/kg | 1588 | 575 | 1.4 |
| Azacitidine | Intravenous (i.v.) | 25 mg/kg | 405 | 1425 | 1.1 |
Fatty Acid Conjugates: The conjugation of nucleoside analogues with fatty acids has been shown to reduce deamination and increase the in vivo drug half-life. mdpi.com By forming self-assemblies, these prodrugs can protect azacitidine from degradation by deaminases, which would increase its circulation time. mdpi.comnih.gov The amphiphilic nature of the prodrug is also intended to enhance its entry into cells. mdpi.com The release of active azacitidine from the conjugate is designed to be triggered by enzymes like cathepsin B, which are often overexpressed in cancer cells, potentially increasing the drug's specificity. mdpi.com
Analytical and Methodological Considerations in Azacitidine Research
Methods for DNA Methylation Analysis
alpha-Azacitidine's primary mode of action involves the inhibition of DNA methyltransferases, leading to a reduction in DNA methylation. Various methods are employed to analyze these changes, from a broad genome-wide perspective to the interrogation of specific genomic loci.
Genome-Wide Methylation Studies
Genome-wide methylation studies offer a comprehensive view of the changes in DNA methylation patterns across the entire genome following treatment with this compound. These approaches are crucial for identifying broad epigenetic reprogramming and discovering novel genomic regions affected by the drug.
Whole-Genome Bisulfite Sequencing (WGBS) is considered the gold standard for DNA methylation analysis, providing single-base resolution of methylation status across the entire genome. wikipedia.orgcd-genomics.com The process involves treating genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged. wikipedia.orgillumina.com Subsequent high-throughput sequencing allows for the precise identification of methylated sites by comparing the treated sequence to a reference genome. wikipedia.org This technique enables the quantification of methylation changes in various sequence contexts, including CpG islands, shores, and shelves, as well as in gene bodies and intergenic regions.
Infinium Methylation Assays , such as the Illumina HumanMethylation450K and EPIC BeadChips, provide a high-throughput and cost-effective alternative to WGBS for genome-wide methylation profiling. nih.govillumina.com These array-based methods interrogate the methylation status of hundreds of thousands of specific CpG sites across the genome. nih.govillumina.com The assay involves bisulfite conversion of DNA, followed by whole-genome amplification and hybridization to the BeadChip. stanford.edu The methylation level for each CpG site is reported as a β-value, which represents the ratio of the methylated signal intensity to the total signal intensity. Studies have utilized these arrays to identify differentially methylated regions in response to this compound and to define epigenetic signatures that may predict treatment response. unibo.itresearchgate.net
| Method | Principle | Key Findings in this compound Research | Reference |
|---|---|---|---|
| Whole-Genome Bisulfite Sequencing (WGBS) | Bisulfite treatment followed by high-throughput sequencing for single-base resolution methylation analysis. | Demonstrates global hypomethylation and identifies specific demethylated regions induced by this compound. | wikipedia.orgcd-genomics.com |
| Infinium Methylation Assay | Array-based interrogation of methylation status at hundreds of thousands of CpG sites. | Identifies differentially methylated CpG sites and regions associated with response to this compound treatment. | nih.govunibo.it |
LINE-1 DNA Methylation Assessment
Long Interspersed Nuclear Element-1 (LINE-1) is a repetitive DNA element that is heavily methylated in normal cells. Its methylation status is often used as a surrogate marker for global DNA methylation levels. A decrease in LINE-1 methylation is indicative of genome-wide hypomethylation.
Pyrosequencing is a widely used method for quantifying LINE-1 methylation. researchgate.netnih.gov This technique involves sequencing-by-synthesis to determine the methylation percentage at specific CpG sites within the LINE-1 promoter. Following bisulfite treatment and PCR amplification of the target LINE-1 region, the pyrosequencing assay quantifies the ratio of methylated to unmethylated cytosines. Studies have shown that this compound treatment leads to a significant decrease in LINE-1 methylation, confirming its global demethylating activity. researchgate.netnih.gov
| Study Focus | Method | Observed Effect of this compound | Reference |
|---|---|---|---|
| Dose-finding study in hematologic malignancies | Bisulfite-PCR pyrosequencing | Dose-dependent decrease in LINE-1 methylation, with the greatest reduction observed at 75 mg/m². | researchgate.net |
| Analysis in myelodysplastic syndromes (MDS) | Quantitative methylation analysis using pyrosequencing | Stable global methylation levels in responding patients, suggesting a more complex mechanism than simple global demethylation. | nih.govnih.gov |
Specific CpG Site Analysis
Analyzing the methylation status of specific CpG sites, often within the promoter regions of tumor suppressor genes, is crucial for understanding how this compound reactivates gene expression.
Quantitative Methylation-Specific PCR (qMSP) and pyrosequencing are commonly employed for this purpose. nih.govnih.govmdpi.com qMSP utilizes primers specific for methylated or unmethylated DNA sequences after bisulfite conversion to quantify the level of methylation. Pyrosequencing, as mentioned earlier, can also be designed to target specific CpG sites within a gene of interest, providing a quantitative measure of methylation at single-nucleotide resolution. mdpi.com Research has demonstrated that this compound can lead to the demethylation of specific CpG sites in the promoters of genes like EZH2 and NOTCH1, which may be associated with treatment response. nih.govnih.gov
Gene Expression and Proteomic Analysis
Beyond its effects on DNA methylation, it is essential to understand the downstream consequences of this compound treatment on gene expression and the cellular proteome.
Transcriptome Analysis (e.g., RNA sequencing, qPCR)
Transcriptome analysis reveals the changes in gene expression profiles induced by this compound, linking epigenetic modifications to functional cellular outcomes.
RNA sequencing (RNA-seq) is a powerful high-throughput sequencing method that provides a comprehensive and unbiased profile of the entire transcriptome. mdpi.comnih.govresearchgate.net It allows for the identification of differentially expressed genes, alternative splicing events, and novel transcripts. In the context of this compound research, RNA-seq has been used to identify gene signatures associated with treatment response and resistance, revealing pathways related to apoptosis, immune response, and cell signaling. mdpi.comnih.gov
Quantitative Real-Time PCR (qPCR) is a targeted approach used to validate the expression changes of specific genes identified through genome-wide analyses like RNA-seq or to investigate candidate genes of interest. mdpi.comresearchgate.net This method is highly sensitive and quantitative, allowing for the precise measurement of mRNA levels. Studies have used qPCR to confirm the upregulation of tumor suppressor genes and other key regulatory genes following this compound treatment. researchgate.netnih.gov
| Method | Principle | Application in this compound Research | Reference |
|---|---|---|---|
| RNA sequencing (RNA-seq) | High-throughput sequencing of cDNA to profile the entire transcriptome. | Identifies differentially expressed genes and pathways associated with this compound response and resistance. | mdpi.comnih.govresearchgate.net |
| Quantitative Real-Time PCR (qPCR) | Amplification and quantification of specific cDNA targets in real-time. | Validates changes in the expression of specific genes of interest following this compound treatment. | mdpi.comresearchgate.net |
Proteomic Profiling (e.g., iTRAQ, Western blot)
Proteomic profiling provides a direct assessment of the changes in protein expression and post-translational modifications, offering a functional readout of this compound's effects.
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) is a mass spectrometry-based technique that allows for the simultaneous identification and quantification of proteins from multiple samples. creative-proteomics.comcreative-proteomics.com In this method, peptides from different samples are labeled with isobaric tags, which have the same mass but produce unique reporter ions upon fragmentation in the mass spectrometer. The intensity of these reporter ions is used to determine the relative abundance of the proteins. iTRAQ has been utilized to identify global changes in the proteome of cells treated with this compound, revealing alterations in pathways such as autophagy. nih.gov
Western blot is a widely used immunoassay to detect and quantify the expression of specific proteins in a complex mixture. mdpi.comresearchgate.net It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. Western blotting is often used to validate the findings from high-throughput proteomic studies like iTRAQ or to investigate the expression of specific proteins of interest. nih.govbiorxiv.org For instance, it has been used to confirm changes in the levels of proteins involved in cell differentiation and survival pathways following this compound treatment. nih.gov
Cell-Surface Proteome Characterization
The study of the cell-surface proteome, or surfaceome, provides critical insights into how this compound remodels cellular communication and interaction with the microenvironment. Research in acute myeloid leukemia (AML) cell lines has employed multi-omics approaches to characterize the effects of this compound on the DNA methylome, transcriptome, and specifically, the cell-surface proteome. nih.govpnas.org
Investigations across four distinct AML cell lines (KG1a, HL60, HNT34, and AML193) revealed that while this compound treatment led to a global reduction in DNA methylation, the subsequent changes in the surface proteome were subtle and highly variable among the different cell lines. nih.govbiorxiv.org Strikingly, surface proteomics analysis did not identify any single protein that was commonly regulated across all four cell lines, highlighting the heterogeneous cellular responses to the drug. nih.govpnas.orgresearchgate.net Despite this variability at the level of individual proteins, functional analysis uncovered convergent responses, including a general down-regulation of proteins involved in metabolism and an up-regulation of proteins associated with the immune response. nih.govpnas.org
Certain proteins showed a tendency towards up-regulation in a subset of the cell lines, including ITGAM (Integrin Subunit Alpha M, also known as CD11b), a common marker for monocyte differentiation, and CR1 (Complement C3b/C4b Receptor 1). nih.govpnas.orgbiorxiv.org A comparative analysis in HL60 cells noted a significant overlap between the surface proteome changes induced by this compound and those induced by all-trans retinoic acid (ATRA), another differentiation-inducing agent. nih.govbiorxiv.orgresearchgate.net Proteins commonly up-regulated by both agents included known monocytic differentiation markers such as ITGAM (CD11b), CD14, and CD38. nih.govbiorxiv.orgresearchgate.net
| Protein | Common Name/Alias | Observed Effect of this compound | Cell Line(s) | Source(s) |
|---|---|---|---|---|
| ITGAM | CD11b | Up-regulated | HL60, AML193 | nih.gov, pnas.org |
| CR1 | Complement C3b/C4b Receptor 1 | Generally Up-regulated | Observed in 2 or 3 of 4 AML lines | nih.gov, biorxiv.org |
| MPO | Myeloperoxidase | Generally Up-regulated | Observed in 2 or 3 of 4 AML lines | nih.gov, pnas.org |
| CD14 | - | Up-regulated (in common with ATRA) | HL60 | nih.gov, researchgate.net |
| CD38 | - | Up-regulated (in common with ATRA) | HL60 | nih.gov, researchgate.net |
| TRPM4 | Transient Receptor Potential Melastatin 4 | Up-regulated (at transcript level) | KG1a, HL60, HNT34, AML193 | nih.gov, pnas.org |
Cell Biology Techniques
Cell Viability and Proliferation Assays
The effect of this compound on the survival and growth of cancer cells is commonly quantified using cell viability and proliferation assays. These techniques are fundamental in preclinical research to determine the compound's cytotoxic and cytostatic properties.
Standard colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays are frequently utilized. researchgate.netnih.govnih.gov Research has consistently shown that this compound inhibits the growth and reduces the viability of various cancer cell lines in a manner that is dependent on both dose and duration of exposure. iiarjournals.orgresearchgate.net For example, in urinary bladder urothelial carcinoma cell lines T24 and UMUC3, treatment with this compound resulted in a significant decrease in cell viability as measured by the MTT assay. researchgate.net Similarly, in myeloid leukemia cell lines such as HL-60, U-937, and K-562, this compound inhibited growth over 24 and 48 hours. iiarjournals.org In esophageal cancer cells (EC9706), viability was markedly suppressed following a 72-hour treatment with the compound. nih.gov
| Cell Line | Cancer Type | Assay Method | Observed Effect of this compound | Source(s) |
|---|---|---|---|---|
| T24 | Urinary Bladder Urothelial Carcinoma | MTT Assay | Decreased cell viability | researchgate.net |
| UMUC3 | Urinary Bladder Urothelial Carcinoma | MTT Assay | Decreased cell viability | researchgate.net |
| HL-60 | Acute Myeloid Leukemia | Not specified | Time- and dose-dependent growth inhibition | iiarjournals.org |
| U-937 | Histiocytic Lymphoma | Not specified | Time- and dose-dependent growth inhibition | iiarjournals.org |
| K-562 | Chronic Myeloid Leukemia | Not specified | Time- and dose-dependent growth inhibition | iiarjournals.org |
| EC9706 | Esophageal Cancer | CCK-8 Assay | Significantly inhibited cell viability | nih.gov |
| Kasumi-1 | Acute Myeloid Leukemia | Not specified | Substantial decrease in cell viability | researchgate.net |
Apoptosis Detection (e.g., Annexin V, PARP cleavage)
This compound exerts part of its anticancer activity by inducing apoptosis, or programmed cell death. The detection and quantification of apoptosis are therefore crucial in evaluating its mechanism of action. Two widely accepted methods for this are Annexin V staining for flow cytometry and the detection of Poly (ADP-ribose) polymerase (PARP) cleavage by Western blot. springernature.com
The Annexin V assay identifies one of the earliest events in apoptosis: the translocation of phosphatidylserine (B164497) from the inner to the outer leaflet of the plasma membrane. youtube.com By co-staining with a viability dye like 7-AAD or propidium (B1200493) iodide (PI), flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. youtube.combio-rad-antibodies.com Studies have shown that this compound treatment significantly increases the percentage of both early and late apoptotic cells in various cancer cell lines, including AML and non-small cell lung cancer. plos.orgnih.gov
PARP is a protein involved in DNA repair that is cleaved by caspases (specifically caspase-3) during apoptosis. springernature.comnih.gov The detection of cleaved PARP fragments via Western blot serves as a reliable biochemical marker of apoptosis. nih.gov Research confirms that this compound treatment leads to a dose-dependent increase in PARP cleavage in AML cells and a strong apoptotic response in germ cell tumor cells, evidenced by both PARP and caspase-3 cleavage. plos.orgnih.govnih.gov
| Cell Line | Cancer Type | Detection Method | Key Finding with this compound | Source(s) |
|---|---|---|---|---|
| KG-1a | Acute Myeloid Leukemia | Annexin V-FITC/7-AAD Flow Cytometry | Dose-dependent increase in early and late apoptotic cells | plos.org |
| KG-1a | Acute Myeloid Leukemia | PARP cleavage (Western Blot) | Dose-dependent increase in cleaved PARP | plos.org |
| A549 | Non-Small Cell Lung Cancer | Annexin V-FITC/7-AAD Flow Cytometry | Significant increase in apoptotic populations | nih.gov |
| H1299 | Non-Small Cell Lung Cancer | Annexin V-FITC/7-AAD Flow Cytometry | Significant increase in apoptotic populations | nih.gov |
| NCCIT, 2102Ep | Non-Seminomatous Germ Cell Tumor | PARP1 & Caspase-3 cleavage (Western Blot) | Strong induction of cleaved PARP1 and caspase-3 | nih.gov |
Cell Cycle Analysis (e.g., Flow Cytometry)
This compound's impact on cell proliferation is closely linked to its ability to interfere with the cell cycle. Flow cytometry, following staining of cellular DNA with a fluorescent dye such as propidium iodide (PI), is the standard technique for analyzing cell cycle distribution. iiarjournals.org This method quantifies the percentage of cells in each phase of the cycle (G0/G1, S, and G2/M) and can also identify a "sub-G1" peak, which typically represents apoptotic cells with fragmented DNA. springernature.com
The effects of this compound on the cell cycle are cell-type specific. In the AML cell line KG-1a, concentrations of 1 µM and higher induced a significant increase in the sub-G1 fraction, indicating apoptosis, with a corresponding decrease in cells in all other phases. plos.org A similar increase in the sub-G1 population was observed in the A549 lung cancer cell line. nih.gov In contrast, studies on the K-562 myeloid leukemia cell line reported an arrest in the G0/G1 phase. iiarjournals.org In regulatory T cells (Tregs) from patients with myelodysplastic syndrome (MDS), this compound treatment led to an increase in the sub-G1 population and a reduction in the number of cells progressing through the S and G2/M phases, indicating cell cycle arrest and apoptosis. haematologica.org
| Cell Type/Line | Condition | Key Effect of this compound | Source(s) |
|---|---|---|---|
| KG-1a | Acute Myeloid Leukemia | Increase in sub-G1 fraction; decrease in G0/G1, S, G2/M | plos.org |
| A549 | Non-Small Cell Lung Cancer | Dose-dependent increase in sub-G1 population | nih.gov |
| K-562 | Chronic Myeloid Leukemia | Arrest in G0/G1 phase | iiarjournals.org |
| Regulatory T cells | Myelodysplastic Syndrome | Increase in sub-G1; reduction in S and G2/M phases | haematologica.org |
Flow Cytometry for Cell Differentiation
A key therapeutic action of this compound, particularly in hematologic malignancies like myelodysplastic syndrome (MDS) and AML, is the induction of malignant cell differentiation. nih.gov Flow cytometry is an indispensable tool for characterizing this process by monitoring changes in the expression of cell surface antigens (often CD, or 'cluster of differentiation' markers) that define specific cell lineages and maturation stages. nih.gov
In studies using AML models, extended exposure to low doses of this compound was shown to induce the differentiation of leukemic stem cells (LSCs). nih.gov Flow cytometry was used to track changes in the LSC population, identified by markers such as CD34 and CD38. nih.govresearchgate.net The treatment resulted in a depletion of the immature CD34+/CD38- LSC population and a shift towards a more differentiated CD34- phenotype. nih.gov In primary AML samples, this compound, particularly in combination with other agents, was shown to induce morphological signs of differentiation and changes in the expression of myeloid markers like CD11b and CD15, as quantified by flow cytometry. nih.gov Monitoring immunophenotypic changes by flow cytometry during treatment of MDS patients has also been shown to correlate with clinical and hematological improvement.
Genetic and Epigenetic Analysis
The primary mechanism of this compound is rooted in epigenetics. As a nucleoside analog, it is incorporated into newly synthesized DNA and RNA. medrxiv.orgmedrxiv.org When incorporated into DNA, it covalently traps DNA methyltransferase 1 (DNMT1), the enzyme responsible for maintaining methylation patterns during cell division. nih.govmedrxiv.orgmedrxiv.org This trapping leads to the degradation of DNMT1 and a subsequent passive, replication-dependent loss of methylation across the genome, a process known as hypomethylation. nih.govpnas.org
Studies in MDS patient cells have used these methods to show that this compound induces a modest but widespread DNA demethylation. nih.gov This hypomethylation can lead to the re-expression of silenced tumor suppressor genes and the activation of endogenous retroviral elements (ERVs), which may trigger an immune response. nih.govnih.govnih.gov The cellular response to these epigenetic changes is often profiled using transcriptomic techniques like RNA sequencing (RNA-seq) to measure corresponding changes in gene expression. nih.gov Research has demonstrated that a clinical response to this compound in MDS patients is associated with distinct DNA methylation changes in hematopoietic stem and progenitor cells. medrxiv.orgmedrxiv.org
Mutation Analysis
The genetic landscape of myeloid malignancies is a critical factor in determining the response to this compound. Mutation analysis is routinely used to identify somatic mutations that can predict treatment outcomes or explain resistance mechanisms.
Mutations in genes central to the drug's metabolic activation pathway are direct determinants of sensitivity. The enzymes uridine-cytidine kinase 2 (UCK2) and deoxycytidine kinase (DCK) are crucial for the phosphorylation of this compound to its active form. Inactivating mutations in UCK2 have been identified in this compound-resistant leukemia cell lines. nih.gov Research has shown that forced expression of mutated UCK2 in sensitive cells leads to resistance, while over-expression of wild-type UCK2 can restore sensitivity in resistant cells, confirming the role of these mutations in perturbing the drug's activation. nih.gov
Beyond the direct metabolic pathway, mutations in genes that regulate the epigenetic machinery are highly influential in predicting response. These include genes involved in DNA methylation and chromatin modification.
DNMT3A : Mutations in DNA methyltransferase 3A (DNMT3A) can influence the response to this compound. Specifically, mutations located in the functional methyl-transferase domain, such as the R882 mutation, have been associated with resistance to treatment. lls.org
TET2 : Tet methylcytosine dioxygenase 2 (TET2) mutations are frequently observed in myelodysplastic syndromes (MDS) and have been associated with a favorable response to this compound. nih.gov Some studies suggest that biallelic TET2 mutations, in particular, may confer significant sensitivity to the drug. nih.gov
ASXL1 : Mutations in Additional Sex Combs Like 1 (ASXL1), a gene involved in chromatin remodeling, are common in MDS and are often considered a predictor of poor outcome. nih.gov
TP53 : While mutations in the tumor suppressor gene TP53 are generally associated with poor prognosis in MDS, their direct predictive role for this compound response has been variable across studies, with some finding no significant impact on response rates. lls.orgmedrxiv.org
SRSF2 : Splicing Factor 2 (SRSF2) is part of the RNA splicing machinery. Mutations in this gene have been more frequently observed in patients who experience disease progression after treatment with this compound. lls.org
| Gene | Function | Impact on this compound Response |
|---|---|---|
| UCK2 | Drug metabolism (phosphorylation) | Inactivating mutations confer resistance. nih.gov |
| DCK | Drug metabolism (phosphorylation) | Loss can contribute to resistance. nih.gov |
| DNMT3A | DNA methylation | R882 mutation associated with resistance. lls.org |
| TET2 | DNA demethylation | Mutations associated with favorable response. nih.gov |
| IDH1/2 | Metabolism, affects TET2 function | Mutations associated with worse response and survival. youtube.com |
| ASXL1 | Chromatin modification | Associated with poor outcomes. nih.gov |
| TP53 | Tumor suppression | Predictive value for response is variable. lls.orgmedrxiv.org |
| SRSF2 | RNA splicing | Mutations more frequent in patients with disease progression. lls.org |
Chromatin Immunoprecipitation (ChIP)
Chromatin Immunoprecipitation (ChIP), often coupled with sequencing (ChIP-seq), is a powerful technique used to investigate interactions between proteins and DNA on a genome-wide scale. In this compound research, ChIP is utilized to map the locations of specific histone modifications and DNA-binding proteins, providing insight into the drug's epigenetic mechanisms.
Studies have used ChIP-seq to assess the global effects of this compound on histone marks in MDS bone marrow progenitor cells. For example, research has evaluated changes in repressive histone marks like H3K9me3 (trimethylation of histone H3 at lysine (B10760008) 9) following treatment. nih.gov Such analyses have shown that this compound can induce changes in H3K9me3 patterns, which may be associated with the observed genome-wide DNA demethylation, particularly in heterochromatin regions. nih.gov
ChIP-seq has also been employed to study the binding of CCCTC-binding factor (CTCF), a key regulator of chromatin architecture. Research in acute myeloid leukemia (AML) cells has demonstrated that this compound treatment can cause significant changes in CTCF binding across the genome, with both gains and losses of binding sites observed. nih.gov These alterations in CTCF occupancy highlight the drug's impact on the three-dimensional organization of chromatin, which is crucial for gene regulation.
Nucleosome Position Assay
While direct "nucleosome position assays" are not frequently cited in this compound literature, related techniques that assess chromatin structure and accessibility provide crucial information about nucleosome organization. This compound is known to have significant effects on chromosome structure, leading to the decondensation of chromatin. nih.gov This alteration of chromatin compaction inherently involves the repositioning or eviction of nucleosomes.
Modern techniques such as the Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) are used to probe chromatin accessibility across the genome, which provides an indirect readout of nucleosome positioning. medrxiv.org Open chromatin regions are generally depleted of nucleosomes, making the DNA accessible to transcription factors. Studies using ATAC-seq have revealed that chromatin states are significantly different between responders and non-responders to this compound in high-risk MDS. medrxiv.org For instance, non-responders may exhibit increased chromatin accessibility at regulatory regions associated with myeloid lineage programs, while responders show greater accessibility in regions linked to lymphoid programs. medrxiv.org These findings suggest that the baseline nucleosome landscape and its response to this compound are key determinants of clinical outcome.
Microsatellite Instability Assessment
The assessment of microsatellite instability (MSI), a condition of genetic hypermutability that results from a deficient DNA mismatch repair (MMR) system, is not a commonly reported analytical method in the context of this compound research for myeloid malignancies. The primary mechanism of this compound involves the inhibition of DNA methylation, which can lead to the re-expression of silenced tumor suppressor genes. nih.gov One such mechanism of gene silencing in cancer is the hypermethylation of the promoter of MMR genes like MLH1. While theoretically, this compound could reverse such silencing and impact MMR function, the direct assessment of MSI status as a predictive biomarker or a pharmacodynamic marker for this compound therapy is not well-established in the existing scientific literature for MDS or AML.
Future Research Directions and Emerging Concepts
Combination Therapies and Synergistic Effects
The exploration of alpha-Azacitidine in combination with other anti-cancer agents is a highly active area of investigation. The goal is to achieve synergistic effects, overcome resistance, and improve response rates and duration.
A variety of targeted and immunomodulatory agents are being evaluated in combination with this compound. Preclinical studies have often shown synergistic effects, although translating these to clinical benefit remains a key challenge. nih.gov
The anti-CD47 monoclonal antibody, Magrolimab , is another agent being tested in combination with this compound. A Phase 1b/II clinical trial is evaluating the triplet regimen of azacitidine, venetoclax (B612062), and magrolimab in high-risk AML. eviq.org.au
| Combination Agent | Cancer Type | Key Findings | Reference |
|---|---|---|---|
| Venetoclax | AML | Demonstrated remarkable efficacy in Phase III trials. | nih.gov |
| Ivosidenib | IDH1-mutated AML | Nearly tripled median overall survival compared to azacitidine alone. | |
| Nivolumab | Relapsed/Refractory AML | Overall response rate of 33% in a Phase 2 study. | nih.gov |
| Ipilimumab +/- Nivolumab | MDS | Triplet combination did not improve outcomes and increased toxicity. | researchgate.net |
| Lenalidomide | CMML | Higher overall response rate (68% vs 28%) but no survival benefit. | mdpi.com |
The optimization of dosing schedules for combination therapies is crucial to maximize synergy and manage toxicities. Research is ongoing to determine the most effective sequencing and duration of each agent. For instance, in combinations with HDAC inhibitors, sequential administration after hypomethylating agents may preserve efficacy and lead to greater synergy. researchgate.net The timing and duration of venetoclax administration in combination with azacitidine is also an area of active investigation to balance efficacy with hematologic toxicity. mdpi.com One study found that delays in the initial treatment cycles of azacitidine were associated with lower survival rates in patients with MDS. sigmaaldrich.com
Understanding and Overcoming Resistance
Despite the efficacy of this compound, primary and acquired resistance remain significant clinical challenges. Research is focused on elucidating the molecular underpinnings of resistance to develop predictive biomarkers and strategies to overcome it.
Several molecular mechanisms of resistance to this compound have been identified. These include alterations in drug metabolism and transport, changes in the bone marrow microenvironment, and the activation of pro-survival signaling pathways.
Cell cycle quiescence of hematopoietic progenitor cells has been identified as a mechanism of resistance. cancer.gov Non-responders have been shown to have more hematopoietic progenitor cells in a quiescent state. cancer.gov The bone marrow microenvironment, including immune cells like T cells and NK cells, can be reprogrammed by hypomethylating agents and contribute to resistance. nih.gov Additionally, aberrant expression of genes involved in the metabolism of this compound can lead to insufficient levels of the active drug metabolites. mdpi.com
Gene expression profiling has revealed distinct signatures associated with resistance. For example, in CMML, higher expression of CXCL4 and CXCL7 has been observed in non-responders. nih.gov In AML, overexpression of genes such as IFI44L, IFI27, and MX1 has been linked to a lack of response. nih.gov
The identification of reliable biomarkers to predict response and resistance to this compound is a critical area of research. This would allow for better patient selection and the development of personalized treatment strategies.
Mutations in genes such as TET2 and DNMT3A have been associated with improved responses to hypomethylating agents in MDS. nih.gov Conversely, mutations in genes like ASXL1, CBL, and RAS have not been found to predict response. nih.gov The expression of certain genes has also shown promise as predictive markers. For instance, higher mRNA expression of Hif-1α has been identified as an independent predictor of response to this compound. researchgate.net A study also identified four potential gene biomarkers for azacitidine resistance in MDS: AMER1, HSPA2, NCX1, and TNFRSF10C, based on their DNA methylation status and/or mRNA expression levels. mdpi.comnih.gov Pre-treatment levels of CD3 and CD8 T cells in the bone marrow and peripheral blood have also been shown to be predictive of response to the combination of azacitidine and nivolumab. nih.gov
| Biomarker | Association with Response | Cancer Type | Reference |
|---|---|---|---|
| TET2 mutations | Improved response | MDS | nih.gov |
| DNMT3A mutations | Improved response | MDS | nih.gov |
| Hif-1α mRNA expression | Higher expression in responders | MDS/AML | researchgate.net |
| AMER1, HSPA2, NCX1, TNFRSF10C | Associated with resistance | MDS | mdpi.comnih.gov |
| Pre-therapy bone marrow/peripheral blood CD3 and CD8 | Predictive of response to azacitidine + nivolumab | AML | nih.gov |
Prodrug Innovations and Advanced Delivery Systems
A significant area of future research involves the development of prodrugs and advanced delivery systems for this compound. These innovations aim to overcome the limitations of the parent drug, such as its poor stability and oral bioavailability.
One promising prodrug is 2′,3′,5′-triacetyl-5-azacitidine (TAC) . This acetylated derivative of azacitidine has demonstrated improved solubility and stability across a wide pH range compared to the parent compound. nih.govnih.gov In preclinical studies, TAC showed favorable pharmacokinetic properties, including a longer half-life after oral administration, suggesting it could allow for continuous exposure at low doses. nih.govnih.gov
Another innovative approach involves the use of nanotechnology to create advanced delivery systems. Researchers have successfully formulated azacitidine-loaded liposomes (AZA-LIPO) . These liposomal nanoparticles have a mean particle size of 127 nm and have shown a sustained release of the drug for up to 36 hours in vitro. nih.govnih.govmdpi.com In cell line studies, AZA-LIPO demonstrated higher cellular uptake and greater pro-apoptotic activity compared to free azacitidine. nih.govresearchgate.netmdpi.com
Furthermore, self-assembling nanoparticles have been created by conjugating this compound with omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). These amphiphilic prodrugs spontaneously form nanoparticles with a mean diameter of around 190 nm. nih.govmdpi.com This approach is designed to enhance cell diffusion, protect the drug from metabolic degradation, and potentially improve drug loading capabilities compared to traditional nanocarriers. nih.govmdpi.com
The oral formulation of azacitidine, CC-486 , has been developed to allow for extended dosing schedules, which may enhance its therapeutic effects. researchgate.netnih.gov While the mean oral bioavailability is relatively low at approximately 11% compared to subcutaneous administration, it provides a less invasive option for patients. researchgate.netnih.gov
| Innovation | Description | Key Advantages | Reference |
|---|---|---|---|
| 2′,3′,5′-triacetyl-5-azacitidine (TAC) | An acetylated oral prodrug of this compound. | Improved solubility, stability, and longer half-life. | nih.govnih.gov |
| Azacitidine-loaded liposomes (AZA-LIPO) | Liposomal nanoparticle formulation of this compound. | Sustained drug release, higher cellular uptake, and increased pro-apoptotic activity. | nih.govnih.govmdpi.com |
| Omega-3 Fatty Acid Conjugates | Self-assembling nanoparticles of this compound conjugated with EPA or DHA. | Enhanced cell diffusion, protection from degradation, and improved drug loading. | nih.govmdpi.com |
| CC-486 | Oral formulation of this compound. | Allows for extended dosing schedules and is less invasive. | researchgate.netnih.gov |
Non-Epigenetic Mechanisms and Broader Biological Effects
While the primary mechanism of azacitidine is DNA hypomethylation, emerging evidence suggests that its therapeutic effects are also mediated by non-epigenetic pathways. medrxiv.org These mechanisms include the induction of a DNA damage response, cell cycle arrest, and effects on RNA metabolism. medrxiv.orgfrontiersin.org Upon incorporation into DNA, azacitidine traps DNA methyltransferase 1 (DNMT1), leading to the formation of DNA-protein adducts and subsequent degradation of DNMT1. medrxiv.org This process itself can trigger a DNA damage response, contributing to cytotoxicity, which is not solely dependent on hypomethylation. medrxiv.org
Azacitidine's influence on the cell cycle is another significant non-epigenetic effect. Studies have shown that it can induce cell cycle arrest at the G1 phase through the p21 pathway or at the G2/M phase via the p38 MAPK kinase pathway. frontiersin.org The specific phase of arrest can vary between different leukemia cell lines. frontiersin.org Furthermore, the clinical response to azacitidine is not always directly correlated with the extent of global DNA demethylation, suggesting other factors are at play. researchgate.net For example, in some patients, clinical response was associated more with where demethylation occurred rather than how much occurred globally. researchgate.net
Synergistic effects have been observed when azacitidine is combined with other agents. For instance, a combination of azacitidine with all-trans retinoic acid (ATRA) and the PPARγ agonist pioglitazone (B448) was shown to induce both phenotypical and functional differentiation of primary AML blasts into neutrophil-like cells. frontiersin.org This biomodulatory treatment led to increased production of reactive oxygen species and enhanced phagocytic activity, demonstrating a functional maturation of the leukemic cells that is not solely attributable to epigenetic reprogramming. frontiersin.org
Azacitidine exerts significant immunomodulatory effects that contribute to its anti-tumor activity. mdpi.comnih.gov These effects are multifaceted, involving the regulation of various immune cell populations and cytokine production. nih.gov One key mechanism is the expansion of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis. nih.gov Azacitidine can induce the demethylation of the FOXP3 gene promoter, a master regulator of Treg differentiation, leading to its overexpression and an increase in Treg numbers. nih.govashpublications.orgnih.gov This expansion of functional Tregs has been shown to prevent the development of graft-versus-host disease (GVHD) in murine bone marrow transplantation models. nih.govnih.gov
In addition to its effect on Tregs, azacitidine influences other T-cell subsets. It can inhibit the proliferation and activation of conventional T cells, blocking them in the G0 to G1 phase of the cell cycle. nih.gov This leads to a decreased production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). nih.govnih.gov However, the drug's effects can be context-dependent. In some studies on MDS and AML, azacitidine treatment was associated with a reduction in T-helper 1, T-helper 2, and T-helper 17 cells. mdpi.com
Azacitidine also impacts antigen presentation and the cytotoxic T-cell response. It can upregulate the expression of tumor antigens on leukemic blasts, making them more visible to the immune system. ashpublications.org This can induce a cytotoxic CD8+ T-cell response against antigens like melanoma-associated antigen 1 and Wilm's tumor antigen 1. ashpublications.org Furthermore, azacitidine can modulate the expression of co-stimulatory molecules on dendritic cells, such as CD40 and CD86, which are essential for T-cell activation. mdpi.com These combined immunomodulatory actions—enhancing tumor antigenicity while controlling excessive inflammation—are believed to contribute to the graft-versus-leukemia effect without a concurrent increase in GVHD. ashpublications.orgnih.gov
Application in Other Disease Models and Contexts
The application of azacitidine is being explored in various solid tumors, often in combination with other therapies. The rationale is that epigenetic silencing of tumor suppressor genes is a common feature in these cancers, and reversing this through hypomethylation could restore normal cellular control.
In Non-Small Cell Lung Cancer (NSCLC) , research has investigated novel delivery methods to maximize local drug concentration while minimizing systemic toxicity. A first-in-human study of inhaled azacitidine for patients with advanced NSCLC demonstrated that this approach was well-tolerated and resulted in negligible plasma levels compared to subcutaneous administration. nih.gov In this study, one patient had a durable partial response, and two others had stable disease. nih.gov Importantly, in patients who underwent bronchoscopy, a significant decrease in global DNA methylation in the bronchial epithelium was observed, indicating local biological activity. nih.gov Animal studies have also shown that combining azacitidine with the histone deacetylase inhibitor entinostat (B1683978) after surgical tumor removal can block the formation of a "pre-metastatic niche," thereby preventing cancer spread to the lungs in mouse models of NSCLC, breast cancer, and esophageal cancer. johnshopkins.edu
For Breast Cancer , the potential of azacitidine is linked to its ability to re-sensitize tumors to other therapies and its direct anti-proliferative effects. As mentioned previously, azacitidine-loaded liposomes have been developed and tested in vitro on MCF-7 breast cancer cells, showing enhanced cytotoxicity compared to the free drug. nih.gov
The table below summarizes selected findings of azacitidine in solid tumor models.
| Tumor Type | Study Context/Model | Key Research Finding | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Phase I clinical trial | Inhaled azacitidine was well-tolerated and showed local epigenetic activity and some clinical benefit in advanced NSCLC. | nih.gov |
| NSCLC, Breast, Esophageal Cancer | Mouse models | Post-surgical treatment with azacitidine and entinostat blocked metastasis by preventing the formation of a pre-metastatic niche. | johnshopkins.edu |
| Breast Cancer | In vitro (MCF-7 cells) | Azacitidine-loaded liposomes showed enhanced cytotoxicity and pro-apoptotic effects compared to free azacitidine. | nih.gov |
Q & A
Q. What molecular mechanisms underlie alpha-Azacitidine’s therapeutic effects in myeloid malignancies?
this compound functions as a DNA hypomethylating agent, incorporating into DNA during replication to inhibit methyltransferase activity. This disrupts aberrant DNA methylation patterns, particularly in promoter regions of tumor suppressor genes, reactivating their expression. Preclinical studies often use in vitro models (e.g., myeloid cell lines) treated with 1–5 µM doses to assess gene-specific demethylation via bisulfite sequencing or methylation-specific PCR .
Q. What is the standard protocol for administering this compound in preclinical studies?
A widely adopted regimen involves subcutaneous or intraperitoneal injection at 2.5–5 mg/kg daily for 5–7 days in murine models, mirroring clinical dosing (75 mg/m² for 7 days every 28 days in humans). Researchers should monitor hematologic toxicity (e.g., neutropenia) and validate efficacy through serial bone marrow biopsies or flow cytometry for differentiation markers like CD11b .
Q. How are response criteria defined in this compound clinical trials for myelodysplastic syndromes (MDS)?
The 2003 Cheson criteria classify responses as complete remission (CR: normalization of blood counts and bone marrow blasts <5%), partial remission (PR: ≥50% reduction in blasts), or hematologic improvement (HI). These require sustained responses over ≥4 weeks, with rigorous exclusion of confounding factors like transfusions .
Advanced Research Questions
Q. How can researchers optimize this compound dosing schedules to minimize toxicity while maintaining efficacy?
Dose-ranging studies using pharmacokinetic/pharmacodynamic (PK/PD) modeling are critical. For example, alternate-day dosing (e.g., Days 1, 3, 5) in xenograft models may reduce myelosuppression while sustaining hypomethylation. Researchers should compare DNA methylation profiles (via pyrosequencing) and clonal suppression (via next-generation sequencing of somatic mutations) across regimens .
Q. What strategies address discrepancies in reported response rates to this compound across MDS subtypes?
Subgroup analyses stratified by IPSS-R risk categories or molecular profiles (e.g., TP53 vs. SF3B1 mutations) can resolve contradictions. Meta-analyses pooling data from trials (e.g., CALGB 9221, AZA-001) should adjust for covariates like prior therapies and crossover effects using multivariate Cox regression .
Q. How should researchers design studies to evaluate this compound’s synergy with novel agents (e.g., venetoclax)?
Employ factorial experimental designs: treat cell lines or PDX models with this compound ± combination agents, measuring synergistic effects via Chou-Talalay combination indices. Transcriptomic profiling (RNA-seq) and chromatin accessibility assays (ATAC-seq) can identify mechanistic interactions, such as enhanced pro-apoptotic gene expression .
Methodological Guidance
Q. What are best practices for documenting this compound treatment protocols to ensure reproducibility?
Include:
- Drug formulation : Specify solvent (e.g., PBS), storage conditions (−20°C), and reconstitution protocols.
- Dosing : Exact timing, route, and duration relative to disease stage (e.g., early vs. refractory MDS).
- Controls : Vehicle-treated cohorts and baseline methylation status (e.g., LINE-1 pyrosequencing) .
Q. How should researchers statistically analyze heterogeneous patient responses in this compound trials?
Use time-to-event analyses (Kaplan-Meier curves with log-rank tests) for survival endpoints. For continuous outcomes (e.g., methylation levels), apply mixed-effects models to account for repeated measures. Report 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .
What frameworks (e.g., PICO, FINER) are suitable for formulating this compound research questions?
Apply PICO :
- Population : High-risk MDS patients (IPSS-R ≥4).
- Intervention : this compound + oral decitabine.
- Comparison : this compound monotherapy.
- Outcome : CR rate at 6 cycles. FINER criteria ensure feasibility (adequate sample size), novelty (untested combinations), and relevance (addressing primary resistance) .
Data Interpretation and Reporting
Q. How can researchers distinguish between off-target and mechanism-specific effects of this compound?
Use isogenic cell lines (e.g., DNMT1-knockout vs. wild-type) to isolate hypomethylation-dependent effects. Compare transcriptomic changes (RNA-seq) in treated vs. untreated models and validate findings with rescue experiments (e.g., siRNA knockdown of reactivated tumor suppressors) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
